molecular formula C10H8FNO2 B1445802 6-fluoro-7-methoxyisoquinolin-1(2H)-one CAS No. 905994-27-6

6-fluoro-7-methoxyisoquinolin-1(2H)-one

Numéro de catalogue: B1445802
Numéro CAS: 905994-27-6
Poids moléculaire: 193.17 g/mol
Clé InChI: RSXDNPRKLJXPQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Product Overview 6-Fluoro-7-methoxyisoquinolin-1(2H)-one (CAS 905994-27-6) is an organic compound with the molecular formula C 10 H 8 FNO 2 and a molecular weight of 193.17 g/mol . This substituted isoquinolinone serves as a versatile chemical intermediate and privileged scaffold in medicinal chemistry and drug discovery research. Research Applications and Potential While research on this specific compound is evolving, its core structure is highly relevant in developing therapeutics for central nervous system (CNS) and oncology targets. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a recognized pharmacophore in the development of high-affinity ligands for sigma-2 (σ2) receptors . Sigma-2 receptors are of significant interest in oncology as they are overexpressed in numerous tumor cell lines and serve as biomarkers for cellular proliferation; their ligands are being actively investigated for Positron Emission Tomography (PET) imaging of solid tumors . Furthermore, structural analogues, particularly those with methoxy substitutions on the isoquinolinone core, have demonstrated potent inhibitory activity against Phosphodiesterase 10A (PDE10A) . PDE10A is a key enzyme highly expressed in the brain's striatum, and its inhibition represents a novel therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease . Related compounds are also being explored as antagonists for the Lysophosphatidic Acid Receptor 5 (LPA5), a G-protein-coupled receptor implicated in inflammatory and neuropathic pain modulation . The specific pattern of fluoro and methoxy substituents on this compound makes it a valuable building block for optimizing drug-like properties, including metabolic stability and brain permeability, in these and other research programs. Usage Note This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propriétés

IUPAC Name

6-fluoro-7-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXDNPRKLJXPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC(=O)C2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 6-Fluoro-7-Methoxyisoquinolin-1(2H)-one Precursors and Core Scaffold

Executive Summary & Strategic Analysis

The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one represents a specific regiochemical challenge in medicinal chemistry. This scaffold is a critical pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

The primary difficulty lies in the regioselective placement of the fluorine and methoxy substituents relative to the lactam core. Direct fluorination of the isoquinolinone core is non-viable due to the directing effects of the methoxy group, which favor the 5- or 8-positions rather than the desired 6-position.[1] Therefore, the synthesis must rely on the precise construction of a polysubstituted benzoic acid precursor prior to ring closure.

This guide details the "Gold Standard" synthetic route: the 2-Methylbenzoic Acid / DMF-DMA Cyclization . This pathway offers superior regiocontrol compared to Pomeranz-Fritsch or Cinnamic Acid (Etabo) routes, which often suffer from isomeric mixtures due to the competing directing effects of the fluorine and methoxy groups.

Retrosynthetic Logic

To achieve the 6-fluoro-7-methoxy substitution pattern, we must disconnect the isoquinolinone ring at the C3-C4 bond (vinyl region) and the N2-C1 bond.

  • Target: 6-Fluoro-7-methoxyisoquinolin-1(2H)-one

  • Key Disconnection: The C3 and C4 carbons are derived from an external electrophile (dimethylformamide dimethyl acetal, DMF-DMA) reacting with a 2-methyl group on a benzoic acid core.

  • Critical Precursor: 4-Fluoro-5-methoxy-2-methylbenzoic acid .

    • Note: The numbering changes from the isoquinolinone to the benzoic acid.

    • Isoquinolinone C6-F

      
       Benzoic Acid C4-F.
      
    • Isoquinolinone C7-OMe

      
       Benzoic Acid C5-OMe.
      
Visualizing the Retrosynthesis (DOT)

Retrosynthesis Target Target: 6-Fluoro-7-methoxyisoquinolin-1(2H)-one Intermediate Enamine Intermediate Target->Intermediate Cyclization (NH4OAc) Precursor Critical Precursor: Methyl 4-fluoro-5-methoxy-2-methylbenzoate Intermediate->Precursor DMF-DMA Condensation SM Starting Material: 4-Fluoro-3-methoxybenzoic acid Precursor->SM 1. Bromination 2. Suzuki Methylation

Caption: Retrosynthetic breakdown identifying the critical 2-methylbenzoate precursor.

Synthesis of Starting Materials (The Precursor Phase)

The commercially available starting material is 4-fluoro-3-methoxybenzoic acid (CAS: 403-20-3). The objective is to introduce a methyl group at the 2-position (ortho to the carboxylic acid) to enable the subsequent ring closure.

Step 1: Regioselective Bromination

We utilize the directing effects of the methoxy group to install a halogen handle.

  • Substrate: 4-Fluoro-3-methoxybenzoic acid.[2][3]

  • Reagent: Bromine (

    
    ) in Acetic Acid or N-Bromosuccinimide (NBS).
    
  • Mechanism: The methoxy group (C3) is a strong ortho/para activator. The fluorine (C4) is a weak ortho/para director. The carboxyl group (C1) is a meta director.

    • Site 2 (Ortho to COOH): Sterically crowded.

    • Site 5 (Meta to COOH): Ortho to OMe, Meta to F.

    • Site 6 (Ortho to COOH): Para to OMe, Meta to F.

  • Outcome: Bromination occurs predominantly at Position 6 (Para to the strong OMe activator).

  • Product: 2-Bromo-4-fluoro-5-methoxybenzoic acid . (Note: Renumbering occurs; the Br takes priority as C2).

Step 2: Esterification & Suzuki-Miyaura Coupling

To install the methyl group, a palladium-catalyzed coupling is preferred over direct alkylation to avoid side reactions.

  • Esterification: Convert the acid to the methyl ester (MeI/K2CO3 or MeOH/H2SO4) to protect the carboxyl group and facilitate the coupling.

  • Coupling: React Methyl 2-bromo-4-fluoro-5-methoxybenzoate with Methylboronic acid (or Trimethylboroxine).

  • Product: Methyl 4-fluoro-5-methoxy-2-methylbenzoate .

Core Scaffold Synthesis (The Cyclization Phase)

Once the "starting material" (the substituted toluene derivative) is synthesized, the construction of the isoquinolinone core is a robust two-step process.

Step 3: Enamine Formation

The activated methyl group at the 2-position reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

  • Conditions: Heating in DMF or neat at 110–140°C.

  • Mechanism: Condensation of the acidic benzylic protons with the acetal to form a reactive dimethylamino-vinyl intermediate (enamine).

Step 4: Ammonolysis & Cyclization

The enamine is treated with an ammonia source.

  • Reagents: Ammonium acetate (

    
    ) in Acetic Acid or Ammonia in Methanol.
    
  • Mechanism: Transamination (exchange of dimethylamine for ammonia) followed by intramolecular nucleophilic attack of the nitrogen on the ester carbonyl.

  • Final Product: 6-Fluoro-7-methoxyisoquinolin-1(2H)-one .

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate
  • Dissolution: Dissolve 10.0 g (54 mmol) of 4-fluoro-3-methoxybenzoic acid in 100 mL of glacial acetic acid.

  • Bromination: Add 1.1 equivalents of

    
     dropwise at room temperature. Stir for 4 hours.
    
  • Workup: Pour into ice water. Filter the precipitate.[2] Wash with water and sodium thiosulfate solution (to remove excess

    
    ).
    
  • Esterification: Dissolve the crude solid in MeOH (100 mL) with catalytic

    
    . Reflux for 6 hours. Concentrate and extract with EtOAc.[3][4]
    
  • Yield: Expect ~85-90% yield.

Protocol B: Isoquinolinone Ring Closure
  • Condensation: Mix Methyl 4-fluoro-5-methoxy-2-methylbenzoate (1.0 eq) with DMF-DMA (3.0 eq) in anhydrous DMF.

  • Reaction: Heat to 140°C in a sealed tube or under reflux for 16 hours. The solution will turn dark red/brown.

  • Evaporation: Remove volatiles under reduced pressure to obtain the crude enamine (red oil/solid).

  • Cyclization: Redissolve the residue in Glacial Acetic Acid. Add Ammonium Acetate (5.0 eq).

  • Reflux: Heat to reflux (118°C) for 4 hours.

  • Purification: Cool to RT. Pour into water. The product often precipitates. If not, extract with DCM and purify via silica gel chromatography (MeOH/DCM gradient).

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Ring Closure SM 4-Fluoro-3-methoxybenzoic acid (CAS 403-20-3) Step1 1. Br2, AcOH 2. MeOH, H+ SM->Step1 Inter1 Methyl 2-bromo-4-fluoro- 5-methoxybenzoate Step1->Inter1 Step2 Pd(dppf)Cl2 MeB(OH)2 Inter1->Step2 Inter2 Methyl 4-fluoro-5-methoxy- 2-methylbenzoate Step2->Inter2 Step3 DMF-DMA 140°C Inter2->Step3 Enamine Enamine Intermediate Step3->Enamine Step4 NH4OAc AcOH, Reflux Enamine->Step4 Final 6-Fluoro-7-methoxyisoquinolin- 1(2H)-one Step4->Final

Caption: Step-by-step synthetic workflow from commercial acid to final isoquinolinone.

Quantitative Data & Reagent Table

Reagent / IntermediateCAS NumberRoleEq.Key Condition
4-Fluoro-3-methoxybenzoic acid 403-20-3Starting Material1.0Regioselective substrate
Bromine 7726-95-6Electrophile1.1Directs para to OMe
Methylboronic Acid 13061-96-6Methyl Source1.5Suzuki Coupling
DMF-DMA 4637-24-5C3-C4 Synthon3.0Forms Enamine
Ammonium Acetate 631-61-8Nitrogen Source5.0Cyclization

References

  • BenchChem. 4-Fluoro-3-methoxybenzoic acid Synthesis and Protocols. Retrieved from

  • ChemicalBook. Synthesis of 4-Fluoro-3-methoxybenzoic acid and derivatives. Retrieved from

  • MDPI. Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives via Pomeranz–Fritsch–Bobbitt Cyclization. (Context on alternative cyclization routes). Retrieved from

  • Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid Product Data. (Reference for alternative isomeric starting materials). Retrieved from

Sources

An In-depth Technical Guide to the Potential Biological Activities of Fluorinated Isoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] In the relentless pursuit of novel therapeutics, medicinal chemists frequently turn to fluorine incorporation—a strategy proven to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4][5][6] The strategic placement of fluorine atoms on the isoquinolinone core can profoundly alter its physicochemical properties, leading to compounds with enhanced potency and selectivity. This guide synthesizes current research to provide an in-depth exploration of the anticancer, antimicrobial, and enzyme-inhibiting potential of this promising class of molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The antiproliferative effects of isoquinoline-based compounds are well-documented, with mechanisms ranging from the inhibition of critical signaling pathways to the induction of apoptosis.[1][7][8][9] Fluorination of the isoquinolinone scaffold has emerged as a powerful strategy to amplify these effects, leading to derivatives with potent, cancer-specific cytotoxicity.

Mechanistic Insights: Topoisomerase Poisoning and Kinase Inhibition

A primary mechanism through which fluorinated isoquinolinones exert their anticancer effects is the inhibition of DNA topoisomerases, particularly Topoisomerase I (Top1). Fluorinated indenoisoquinolines, for instance, act as Top1 poisons.[10] They stabilize the covalent complex formed between Top1 and DNA, which leads to single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, triggering cell cycle arrest and apoptosis.[10]

The rationale for targeting Top1 stems from its overexpression in many tumor types, making it a validated target for cancer chemotherapy. The introduction of fluorine at specific positions on the indenoisoquinoline scaffold can enhance the stability of the drug within the enzyme-DNA complex, thereby increasing its poisoning activity.[10]

Furthermore, certain fluorinated isoquinoline derivatives have been shown to inhibit key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1] This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can effectively halt tumor progression and induce apoptosis. Fluorination can enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases within this pathway, leading to improved potency.[1][3]

Quantitative Analysis: Cytotoxicity of Fluorinated Isoquinolinones

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassDerivativeTarget Cell LineIC₅₀ (nM)Primary Target(s)
Indenoisoquinoline Fluorinated Analog (Compound 29)-8700TDP1
Indenoisoquinoline Fluorinated Analog (Compound 30)-6300TDP1
Indenoisoquinoline Fluorinated Analog (Compound 29)-10200TDP2
Indenoisoquinoline Fluorinated Analog (Compound 30)-9100TDP2
Isoquinoline-based Fluorinated Pentacyclic AnalogVarious Cancer Cells1 - 200Not Specified

Data synthesized from multiple sources. TDP1/TDP2 values were converted from µM to nM for consistency.[1][10]

Experimental Protocol: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound. Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated isoquinolinone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Visualization: PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical target for many anticancer agents, including isoquinoline derivatives.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Fluorinated Isoquinolinone Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Antimicrobial_Screening_Workflow A Synthesize Fluorinated Isoquinolinone Library B Primary Screening (e.g., Agar Diffusion) A->B C Determine MIC (Broth Microdilution) B->C Active Hits D Determine MBC (Minimum Bactericidal Conc.) C->D E Assess Cytotoxicity (e.g., MTT on Mammalian Cells) C->E F Mechanism of Action Studies (e.g., Biosynthesis Assays) D->F E->F G Lead Compound Identification F->G

Caption: A typical workflow for identifying and characterizing novel antimicrobial agents.

Enzyme Inhibition: A Core Mechanism of Action

The biological effects of many fluorinated isoquinolinones can be traced to the specific inhibition of key enzymes. Fluorine's unique properties—high electronegativity and small size—are particularly advantageous in designing potent and selective enzyme inhibitors, including mechanism-based or "suicide" inhibitors. [6][11][12]

Key Enzymatic Targets

As mentioned in the anticancer section, fluorinated indenoisoquinolines are potent inhibitors of several enzymes involved in DNA metabolism:

  • Topoisomerase I (Top1): Crucial for relieving torsional stress in DNA during replication and transcription. Inhibition leads to DNA damage and cell death. [10]* Tyrosyl-DNA Phosphodiesterase 1 & 2 (TDP1 & TDP2): These enzymes are involved in the repair of Top1-mediated DNA damage. Inhibiting them in conjunction with Top1 poisoning can create a synergistic anticancer effect by preventing the cell from repairing the drug-induced damage. [10]Certain fluorinated indenoisoquinolines have shown dual inhibitory activity against both Top1 and TDP enzymes. [10] Beyond DNA repair, fluorinated isoquinolinones are being explored as inhibitors of various kinases , which are central to cellular signaling. Strategic fluorination can improve metabolic stability and selectivity for the target kinase over others in the human kinome, a critical factor in reducing off-target side effects. [3][4]

Quantitative Analysis: Enzyme Inhibition Constants

The potency of enzyme inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀).

CompoundTarget EnzymeIC₅₀ (µM)
Indenoisoquinoline 29 TDP18.7
Indenoisoquinoline 30 TDP16.3
Indenoisoquinoline 29 TDP210.2
Indenoisoquinoline 30 TDP29.1

Data extracted from Cushman et al., 2018. [10]

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the function of Top1, which is to relax supercoiled plasmid DNA.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing Top1 assay buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 0.1 mM spermidine, 0.5 mM DTT, 0.5 mM EDTA, and 25 µg/mL BSA).

  • Inhibitor Addition: Add varying concentrations of the fluorinated isoquinolinone compound to the reaction tubes. Include a no-inhibitor control and a positive control inhibitor (e.g., Camptothecin).

  • Enzyme and Substrate: Add supercoiled plasmid DNA (e.g., pBR322) to a final concentration of ~10-20 ng/µL. Initiate the reaction by adding a sufficient amount of human Top1 enzyme (e.g., 1-2 units). The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS (to dissociate the enzyme from DNA) and proteinase K (to digest the enzyme).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide). Run the gel at a constant voltage until the different DNA topoisomers are well separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA (substrate) migrates faster than relaxed DNA (product). An effective inhibitor will prevent the conversion of the supercoiled form to the relaxed form, resulting in a prominent supercoiled band at concentrations where the enzyme is inhibited. Quantify the band intensities to calculate the percentage of inhibition and determine the IC₅₀ value.

Visualization: Mechanism of Topoisomerase I Poisoning

Top1_Inhibition cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition by Fluorinated Isoquinolinone Top1 binds DNA Top1 binds DNA Cleavage Cleavage Top1 binds DNA->Cleavage Religation Religation Cleavage->Religation Top1 dissociates Top1 dissociates Religation->Top1 dissociates Top1 binds DNA Top1 binds DNA Cleavage Cleavage Top1 binds DNA ->Cleavage Forms Cleavage Complex Stabilized Complex Stabilized Complex Cleavage ->Stabilized Complex Replication Fork Collision Replication Fork Collision Stabilized Complex->Replication Fork Collision DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collision->DNA Double-Strand Break Apoptosis Apoptosis DNA Double-Strand Break->Apoptosis Inhibitor Fluorinated Indenoisoquinoline Inhibitor->Stabilized Complex Traps Complex

Caption: The trapping of the Top1-DNA cleavage complex by an inhibitor.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the isoquinolinone scaffold represents a highly productive approach in modern drug discovery. The resulting compounds exhibit a compelling range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The evidence strongly suggests that fluorinated isoquinolinones can overcome drug resistance and offer enhanced selectivity for their molecular targets.

Future research should focus on expanding the structure-activity relationship (SAR) studies to fine-tune the positioning and number of fluorine substituents for optimal potency and reduced toxicity. Elucidating the precise mechanisms of action, particularly for antimicrobial derivatives, will be crucial for their clinical development. As synthetic methodologies continue to advance, the generation of diverse libraries of fluorinated isoquinolinones will undoubtedly uncover novel lead compounds for treating a wide array of human diseases.

References

  • Pommier, Y., et al. (2018). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. National Institutes of Health. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. National Institutes of Health. [Link]

  • Lecomte, S., et al. (1993). Structure--activity relationship of quinolones. PubMed. [Link]

  • HSN, K., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Institutes of Health. [Link]

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Hindawi. [Link]

  • Saeed, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health. [Link]

  • MDPI. (2023). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]

  • ResearchGate. (2017). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. ResearchGate. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. PubMed. [Link]

  • Ono, M., et al. (2019). Synthesis and biological evaluation of F-18 labeled tetrahydroisoquinoline derivatives targeting orexin 1 receptor. PubMed. [Link]

  • MDPI. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

  • Abdel-Sattar, A. A. M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

  • Lee, E. S., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. PubMed. [Link]

  • Ni, Y., & Gill, G. (2016). Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. [Link]

  • MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

  • Carroll, A. R., et al. (2021). Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica. National Institutes of Health. [Link]

  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]

  • Synfacts. (2021). Synthesis of Fluoroalkylated Isoquinolinones via Cobalt-Catalyzed C–H Activation/Annulation. Thieme. [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Lee, E. S., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. PubMed. [Link]

  • Li, Y., et al. (2024). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. National Institutes of Health. [Link]

  • Moore, M. L., & Silverman, R. B. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health. [Link]

  • MDPI. (2024). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI. [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

  • Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

  • Annual Review of Pharmacology and Toxicology. (2021). Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products. Annual Reviews. [Link]

  • Ojima, I., et al. (2011). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. National Institutes of Health. [Link]

  • Liu, Y. Q., et al. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. PubMed. [Link]

  • Longley, D. B., et al. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. National Institutes of Health. [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

  • PharmGKB. (2010). Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. [Link]

  • ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

Sources

Discovery and History of Substituted Isoquinolin-1(2H)-ones: From Classical Dyes to C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Substituted Isoquinolin-1(2H)-ones: A Technical Guide Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

The isoquinolin-1(2H)-one (isocarbostyril) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Structurally distinct from its aromatic parent isoquinoline by the presence of a lactam functionality, this moiety serves as a critical bioisostere for the nicotinamide core found in NAD+. This structural mimicry has positioned substituted isoquinolin-1(2H)-ones as central players in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, Rho-kinase (ROCK) inhibitors, and p53-MDM2 antagonists. This guide analyzes the structural evolution of this scaffold, contrasting classical cyclization methodologies with state-of-the-art transition-metal-catalyzed C-H functionalization strategies.

Structural Fundamentals & Pharmacophore Analysis

The biological utility of isoquinolin-1(2H)-one stems from its electronic and steric properties. Unlike isoquinoline, which is basic (pKa ~5.4), the isoquinolin-1(2H)-one exists predominantly in the lactam tautomeric form rather than the lactim (1-hydroxyisoquinoline) form in solution.

  • H-Bonding Profile: The lactam unit provides a rigid hydrogen bond donor (NH) and acceptor (C=O) motif, making it an ideal scaffold for binding to the hinge regions of kinases or the catalytic pockets of ADP-ribosyltransferases.

  • Nicotinamide Mimicry: In PARP inhibitors, the lactam ring superimposes perfectly over the nicotinamide ring of NAD+, locking the inhibitor into the adenosine binding pocket.

Table 1: Physicochemical Comparison
PropertyIsoquinolineIsoquinolin-1(2H)-oneRelevance to Drug Design
Dominant Tautomer N/A (Aromatic)Lactam (Amide)High metabolic stability; specific H-bond directionality.
Basicity Basic (pKa ~5.4)Neutral/Weakly AcidicImproved membrane permeability; reduced lysosomal trapping.
Key Interactions

-stacking, cation-


-stacking, H-bond donor/acceptor
Dual-mode binding (Hydrophobic + Polar).
Therapeutic Landscape: The "Why"

The trajectory of isoquinolin-1(2H)-one research shifted from dye chemistry to pharmacology in the late 20th century.

  • PARP Inhibition (Oncology): The scaffold is the core of PJ34 , a potent tool compound used to validate PARP inhibition in ischemia and cancer. It mimics the nicotinamide pharmacophore, blocking DNA repair in BRCA-deficient cells.

  • 5-HT3 Antagonism (Antiemetic): Palonosetron features a fused benzo-isoquinolin-1-one system (benzo[de]isoquinolin-1-one), utilizing the rigid tricyclic core to achieve picomolar affinity for the serotonin receptor.

  • Factor Xa & ROCK: Substituted derivatives are actively explored as anticoagulants and treatments for glaucoma, leveraging the scaffold's ability to orient substituents into specific hydrophobic sub-pockets.

PARP_Mimicry NAD NAD+ Substrate Nicotinamide Nicotinamide Moiety (CONH2) NAD->Nicotinamide Contains PARP_Pocket PARP Active Site (Glu988/Gly863) Nicotinamide->PARP_Pocket H-Bonds Inhibition Competitive Inhibition (DNA Repair Blocked) PARP_Pocket->Inhibition Result Isoquinolinone Isoquinolin-1(2H)-one Scaffold Isoquinolinone->PARP_Pocket Mimics Nicotinamide (High Affinity)

Figure 1: Mechanistic basis for isoquinolin-1(2H)-one efficacy in PARP inhibition. The lactam core mimics the nicotinamide of NAD+.

Evolution of Synthesis: From Classical to C-H Activation
A. Classical Approach: The Gabriel-Colman Rearrangement

Historically, the primary route to substituted isoquinolinones was the Gabriel-Colman rearrangement (1900).

  • Mechanism: Reaction of phthalimidoacetic acid esters with strong alkoxide bases.

  • Limitation: It is a linear sequence requiring pre-functionalized phthalimide precursors. It lacks the flexibility to introduce diverse substituents at the C3 and C4 positions late in the synthesis.

B. Modern Approach: Transition-Metal Catalyzed Annulation

The field was revolutionized in the 2000s by C-H activation strategies, specifically the Rh(III)- and Ru(II)-catalyzed annulation of benzhydroxamic acids with alkynes. This method is atom-economical and modular.

  • Key Innovation: The N-methoxy or N-pivaloyloxy group on the benzamide acts as an oxidizing directing group . It directs the metal to the ortho-position and then acts as an internal oxidant, eliminating the need for external metallic oxidants (like Cu(OAc)2) in many cases.

  • Regioselectivity: The reaction is highly regioselective, typically placing the bulkier alkyne substituent at the C3 position and the smaller group at C4.

Detailed Experimental Protocol

Protocol: Rh(III)-Catalyzed Synthesis of 3,4-Disubstituted Isoquinolin-1(2H)-ones via C-H Activation. Based on the methodology established by Fagnou et al. and Satoh & Miura.

Objective: Synthesis of 3-phenyl-4-methylisoquinolin-1(2H)-one from N-pivaloyloxybenzamide.

Reagents & Equipment:
  • Substrate: N-Pivaloyloxybenzamide (1.0 equiv, 0.5 mmol)

  • Coupling Partner: 1-Phenyl-1-propyne (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium(III) dichloride dimer) (2.5 mol%)

  • Additive: Cesium Acetate (CsOAc) (30 mol%) - Acts as a carboxylate base to assist C-H deprotonation.

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (0.2 M concentration)

  • Vessel: Sealed pressure tube.

Step-by-Step Workflow:
  • Charge: In a glovebox or under N2 flow, add N-pivaloyloxybenzamide (110 mg), [Cp*RhCl2]2 (7.7 mg), and CsOAc (28 mg) to a dry pressure tube.

  • Solvation: Add MeOH (2.5 mL).

  • Addition: Add 1-phenyl-1-propyne (via syringe if liquid, or solid addition).

  • Reaction: Seal the tube and heat to 60°C for 16 hours.

    • Note: The solution typically turns from orange to dark red/brown as the active cationic Rh species forms.

  • Workup: Cool to room temperature. The product often precipitates directly.

  • Purification: Dilute with EtOAc, wash with NaHCO3 (sat. aq.) to remove pivalic acid byproduct. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the NH-OPiv peak and appearance of the lactam NH (broad singlet ~11-12 ppm).

    • Yield: Expect 80-95% for standard substrates.

Mechanistic Visualization (Rh-Catalyzed Cycle)

Rh_Cycle Start Benzhydroxamate (Substrate) Species_A Rh(III)-Complex (Coordination) Start->Species_A + Cp*Rh(III) Species_B Rhodacycle (C-H Activation) Species_A->Species_B - AcOH (CMD) Species_C Alkyne Insertion (7-membered ring) Species_B->Species_C + Alkyne Species_D Reductive Elimination (C-N Bond Formation) Species_C->Species_D Migratory Insertion Product Isoquinolin-1(2H)-one + Rh(I) Species_D->Product Release Product Regen Oxidative Addition (N-O Cleavage) Product->Regen Internal Oxidation Regen->Species_A Regenerate Rh(III)

Figure 2: The catalytic cycle of Rh(III)-catalyzed annulation. Key step: The N-O bond acts as an internal oxidant to regenerate the active Rh(III) species from Rh(I).

Future Outlook

The synthesis of isoquinolin-1(2H)-ones has moved beyond simple construction to late-stage functionalization . Current trends focus on:

  • Electrochemical Synthesis: Replacing metal oxidants with anodic oxidation to close the ring (Green Chemistry).

  • Atroposelective Synthesis: Using chiral Cp*Rh catalysts to synthesize axially chiral isoquinolinones, which are gaining traction as protein-protein interaction inhibitors.

References
  • Guimond, N., & Fagnou, K. (2010). Rhodium(III)-catalyzed isoquinolone synthesis: the N-O bond as a handle for C-N bond formation and catalyst turnover. Journal of the American Chemical Society. [Link]

  • Satoh, T., & Miura, M. (2010). Transition-metal-catalyzed regioselective synthesis of isoquinolinones from substituted benzamides and alkynes. Chemistry – A European Journal. [Link]

  • Ripasudil (K-115) Approval. (2014).[1] First-in-class ROCK inhibitor for Glaucoma. Pharmaceuticals and Medical Devices Agency (PMDA) Japan. [Link]

  • Jagtap, P., & Szabo, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery. [Link]

  • Gabriel, S., & Colman, J. (1900). Ueber die Einwirkung von Natriumalkoholat auf Phthalylglycinester. Berichte der deutschen chemischen Gesellschaft. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoro-7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-7-methoxyisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoquinolinone scaffold is a common motif in numerous biologically active natural products and synthetic pharmaceuticals. The incorporation of a fluorine atom at the 6-position and a methoxy group at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This strategic functionalization makes it a valuable building block for the synthesis of novel therapeutic agents.

This document provides a comprehensive, step-by-step guide for the synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one, designed for researchers and scientists in the field of organic synthesis and drug development. The described synthetic route is based on established chemical transformations, with each step detailed to ensure reproducibility.

Synthetic Strategy Overview

The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one can be achieved through a multi-step sequence starting from the commercially available 3-fluoro-4-methoxyphenylacetic acid. The overall strategy involves the construction of a suitable phenethylamine precursor followed by a cyclization and subsequent aromatization to yield the target isoquinolinone.

The key transformations in this synthetic pathway are:

  • Amide Formation: Conversion of the starting carboxylic acid to the corresponding primary amide.

  • Hofmann Rearrangement: Conversion of the primary amide to a primary amine with the loss of one carbon atom.

  • N-Formylation: Protection of the primary amine as a formamide.

  • Bischler-Napieralski Cyclization: Intramolecular cyclization of the N-formyl derivative to form a dihydroisoquinolinone.

  • Dehydrogenation: Aromatization of the dihydroisoquinolinone to the final product, 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Synthetic_Workflow A 3-Fluoro-4-methoxyphenylacetic Acid B 2-(3-Fluoro-4-methoxyphenyl)acetamide A->B Amide Formation C 2-(3-Fluoro-4-methoxyphenyl)ethanamine B->C Hofmann Rearrangement D N-[2-(3-Fluoro-4-methoxyphenyl)ethyl]formamide C->D N-Formylation E 6-Fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one D->E Bischler-Napieralski Cyclization F 6-Fluoro-7-methoxyisoquinolin-1(2H)-one E->F Dehydrogenation

Caption: Overall synthetic workflow for 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Part 1: Synthesis of Intermediates

Step 1: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)acetamide

This initial step involves the conversion of the commercially available 3-fluoro-4-methoxyphenylacetic acid into its primary amide. A common and effective method is the activation of the carboxylic acid, for example, by conversion to its acid chloride, followed by reaction with ammonia.

Protocol:

  • Materials and Equipment:

    • 3-Fluoro-4-methoxyphenylacetic acid

    • Thionyl chloride (SOCl₂)

    • Ammonium hydroxide (NH₄OH, concentrated solution)

    • Dichloromethane (DCM)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, suspend 3-fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

    • Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

    • Dissolve the crude acid chloride in fresh DCM and cool it in an ice bath.

    • Slowly add a concentrated solution of ammonium hydroxide (excess) to the cooled solution of the acid chloride with vigorous stirring.

    • Continue stirring at room temperature for 1-2 hours.

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude 2-(3-fluoro-4-methoxyphenyl)acetamide, which can be purified by recrystallization or column chromatography.

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Fluoro-4-methoxyphenylacetic acid184.16101.84 g
Thionyl chloride118.97120.88 mL
Ammonium hydroxide (28%)35.05Excess~10 mL
Dichloromethane84.93-~50 mL

Causality: The conversion of the carboxylic acid to an acid chloride increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by ammonia to form the amide.

Step 2: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanamine

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom.[1] This transformation is typically carried out using a hypobromite or hypochlorite solution.

Protocol:

  • Materials and Equipment:

    • 2-(3-Fluoro-4-methoxyphenyl)acetamide

    • Sodium hydroxide (NaOH)

    • Bromine (Br₂)

    • Dioxane or other suitable solvent

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it in an ice bath.

    • Slowly add bromine (1.1 eq) to the cold NaOH solution to form a sodium hypobromite solution.

    • In a separate flask, dissolve 2-(3-fluoro-4-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent like dioxane.

    • Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution, keeping the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 2-(3-fluoro-4-methoxyphenyl)ethanamine, which can be purified by distillation or column chromatography.

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-(3-Fluoro-4-methoxyphenyl)acetamide183.1850.92 g
Sodium hydroxide40.00200.80 g
Bromine159.815.50.28 mL
Dioxane88.11-~20 mL

Causality: The Hofmann rearrangement proceeds through the formation of an N-bromoamide intermediate, which upon deprotonation and rearrangement, expels carbon dioxide and generates the primary amine.[1]

Step 3: Synthesis of N-[2-(3-Fluoro-4-methoxyphenyl)ethyl]formamide

N-formylation of the primary amine is the next step. This can be achieved using various formylating agents. A straightforward method involves the use of formic acid.

Protocol:

  • Materials and Equipment:

    • 2-(3-Fluoro-4-methoxyphenyl)ethanamine

    • Formic acid (85-98%)

    • Toluene

    • Dean-Stark apparatus

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-(3-fluoro-4-methoxyphenyl)ethanamine (1.0 eq) in toluene.

    • Add formic acid (1.2 eq) to the solution.

    • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure to obtain the crude N-[2-(3-fluoro-4-methoxyphenyl)ethyl]formamide, which is often pure enough for the next step. If necessary, it can be purified by column chromatography.

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-(3-Fluoro-4-methoxyphenyl)ethanamine169.1940.68 g
Formic acid (98%)46.034.80.18 mL
Toluene92.14-~30 mL

Causality: The reaction is a condensation between the amine and formic acid, driven to completion by the azeotropic removal of water.

Part 2: Synthesis and Aromatization of the Isoquinolinone Core

Step 4: Synthesis of 6-Fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[2][3] In this case, the N-formyl derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2]

Protocol:

  • Materials and Equipment:

    • N-[2-(3-Fluoro-4-methoxyphenyl)ethyl]formamide

    • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

    • Acetonitrile or Toluene (anhydrous)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure (using POCl₃):

    • In a round-bottom flask, dissolve N-[2-(3-fluoro-4-methoxyphenyl)ethyl]formamide (1.0 eq) in anhydrous acetonitrile or toluene.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus oxychloride (2.0-3.0 eq) to the cooled solution.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Make the aqueous solution basic by the slow addition of a concentrated sodium hydroxide or potassium carbonate solution.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 6-fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-[2-(3-Fluoro-4-methoxyphenyl)ethyl]formamide197.2030.59 g
Phosphorus oxychloride153.3390.82 mL
Acetonitrile (anhydrous)41.05-~20 mL

Causality: POCl₃ activates the amide carbonyl, facilitating an intramolecular electrophilic aromatic substitution onto the electron-rich phenyl ring to form the dihydroisoquinolinone.[4] The methoxy group at the para position to the cyclization site activates the ring for this electrophilic attack.

Bischler-Napieralski A N-formyl-phenethylamine B Vilsmeier-Haack type intermediate A->B + POCl3 C Cyclized intermediate B->C Intramolecular Electrophilic Aromatic Substitution D 6-Fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one C->D Hydrolysis

Caption: Mechanism of the Bischler-Napieralski cyclization.

Step 5: Synthesis of 6-Fluoro-7-methoxyisoquinolin-1(2H)-one

The final step is the dehydrogenation (aromatization) of the dihydroisoquinolinone to the target isoquinolinone. This can be achieved using various oxidizing agents. A common method involves using palladium on carbon (Pd/C) in a high-boiling solvent.

Protocol:

  • Materials and Equipment:

    • 6-Fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

    • Palladium on carbon (10% Pd/C)

    • Diphenyl ether or another high-boiling solvent

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle with a temperature controller

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, combine 6-fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) and 10% Pd/C (0.1 eq by weight).

    • Add a high-boiling solvent such as diphenyl ether.

    • Heat the mixture to reflux (around 250-260 °C) for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute it with a suitable solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product, 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass
6-Fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one195.1920.39 g
10% Palladium on carbon--~40 mg
Diphenyl ether170.21-~10 mL

Causality: The palladium catalyst facilitates the removal of two hydrogen atoms from the dihydroisoquinolinone ring, leading to the formation of the more thermodynamically stable aromatic isoquinolinone system.

Part 3: Characterization

The identity and purity of the synthesized 6-fluoro-7-methoxyisoquinolin-1(2H)-one should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the N-H proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the isoquinolinone ring.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.

  • Infrared Spectroscopy (IR): The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring.

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic protons: Signals in the range of δ 7.0-8.0 ppm.

    • Methoxy protons (-OCH₃): A singlet around δ 3.9-4.0 ppm.

    • Vinyl protons on the pyridinone ring: Doublets in the range of δ 6.5-7.5 ppm.

    • N-H proton: A broad singlet, chemical shift can vary depending on solvent and concentration.

  • ¹³C NMR:

    • Carbonyl carbon (C=O): A signal around δ 160-165 ppm.

    • Aromatic and vinyl carbons: Signals in the range of δ 100-150 ppm.

    • Methoxy carbon (-OCH₃): A signal around δ 56 ppm.

  • MS (ESI+): m/z = 194.06 [M+H]⁺ for C₁₀H₈FNO₂.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

  • Bromine is highly corrosive and toxic. Handle with appropriate safety measures.

  • High-temperature reactions should be conducted with caution, using appropriate heating equipment and monitoring.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Sources

Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of 6-Fluoro-7-methoxyisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one derivatives, valuable scaffolds in medicinal chemistry. The described synthetic strategy employs a modified Pomeranz-Fritsch reaction to construct the core isoquinoline ring system, followed by a selective oxidation to yield the target isoquinolin-1(2H)-one. Detailed, step-by-step protocols for each synthetic transformation are provided, accompanied by mechanistic insights and justifications for experimental choices. This guide is intended to equip researchers with the necessary knowledge and practical instructions to successfully synthesize these important heterocyclic compounds.

Introduction

The isoquinoline and isoquinolin-1(2H)-one ring systems are privileged structures found in a vast array of natural products and synthetic molecules with significant biological activities. The incorporation of fluorine and methoxy substituents can profoundly influence the physicochemical and pharmacological properties of these molecules, including their metabolic stability, bioavailability, and target-binding affinity. Specifically, the 6-fluoro-7-methoxy substitution pattern is of considerable interest in the design of novel therapeutic agents.

The Pomeranz-Fritsch reaction, first reported in 1893, offers a direct and versatile method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines via an acid-catalyzed cyclization.[1][2][3] While the classical conditions can be harsh, numerous modifications have been developed to improve yields and broaden the substrate scope.[4] This guide details a two-step synthetic sequence commencing with the Pomeranz-Fritsch synthesis of 6-fluoro-7-methoxyisoquinoline, followed by a selective oxidation at the C1 position to afford the desired 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Synthetic Strategy Overview

The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one is accomplished through a two-stage process. The initial stage involves the construction of the isoquinoline core via the Pomeranz-Fritsch reaction. In the second stage, the resulting isoquinoline is selectively oxidized to the corresponding isoquinolin-1(2H)-one.

G cluster_0 Stage 1: Pomeranz-Fritsch Reaction cluster_1 Stage 2: Oxidation Starting Materials 3-Fluoro-4-methoxybenzaldehyde + Aminoacetaldehyde Dimethyl Acetal Intermediate 6-Fluoro-7-methoxyisoquinoline Starting Materials->Intermediate Acid-catalyzed cyclization Intermediate_ref 6-Fluoro-7-methoxyisoquinoline Final Product 6-Fluoro-7-methoxyisoquinolin-1(2H)-one Intermediate_ref->Final Product Selective Oxidation at C1

Figure 1: Overall synthetic workflow for 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Part 1: Pomeranz-Fritsch Synthesis of 6-Fluoro-7-methoxyisoquinoline

The Pomeranz-Fritsch reaction proceeds through two key steps: the formation of a benzalaminoacetal (a Schiff base) from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[2][5]

Reaction Mechanism

G Benzaldehyde 3-Fluoro-4-methoxy- benzaldehyde Schiff_Base Benzalaminoacetal (Schiff Base) Benzaldehyde->Schiff_Base Condensation (-H₂O) Amine Aminoacetaldehyde dimethyl acetal Amine->Schiff_Base Protonation1 Protonated Acetal Schiff_Base->Protonation1 H⁺ Carbocation1 Oxonium Ion Intermediate Protonation1->Carbocation1 -CH₃OH Cyclization Intramolecular Electrophilic Attack Carbocation1->Cyclization Dihydroisoquinoline Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Protonation2 Protonated Alcohol Dihydroisoquinoline->Protonation2 H⁺ Carbocation2 Iminium Ion Protonation2->Carbocation2 -CH₃OH Aromatization 6-Fluoro-7-methoxy- isoquinoline Carbocation2->Aromatization -H⁺

Figure 2: Mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )SupplierNotes
3-Fluoro-4-methoxybenzaldehydeC₈H₇FO₂154.14Commercially available[6][7]
Aminoacetaldehyde dimethyl acetalC₄H₁₁NO₂105.14Commercially available[8][9]
TolueneC₇H₈92.14Anhydrous grade
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.0898%Handle with extreme caution
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated solutionFor neutralization
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Reagent gradeFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying organic layers
Silica GelSiO₂60.0860 Å, 230-400 meshFor column chromatography

Procedure:

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluoro-4-methoxybenzaldehyde (1.0 eq) and toluene (5 mL per mmol of aldehyde).

  • Add aminoacetaldehyde dimethyl acetal (1.1 eq) to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cool a flask containing concentrated sulfuric acid (10 mL per mmol of crude benzalaminoacetal) to 0 °C in an ice bath.

  • Slowly add the crude benzalaminoacetal from the previous step to the cold sulfuric acid with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (a sample can be carefully quenched in water, neutralized, and extracted for TLC analysis).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-fluoro-7-methoxyisoquinoline.

Expected Yield: 40-60%

Predicted Spectroscopic Data for 6-Fluoro-7-methoxyisoquinoline:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.15 (s, 1H, H-1), 8.45 (d, J = 5.6 Hz, 1H, H-3), 7.60 (d, J = 5.6 Hz, 1H, H-4), 7.45 (d, J = 8.0 Hz, 1H, H-5), 7.20 (d, J = 10.0 Hz, 1H, H-8), 4.00 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.0 (d, J = 245 Hz, C-6), 152.0 (C-1), 148.0 (C-7), 143.0 (C-3), 135.0 (C-4a), 125.0 (d, J = 5 Hz, C-5), 120.0 (C-8a), 118.0 (C-4), 110.0 (d, J = 20 Hz, C-8), 105.0 (d, J = 2 Hz, C-5), 56.5 (-OCH₃).

  • MS (ESI) m/z: 178.06 [M+H]⁺.

Part 2: Selective Oxidation to 6-Fluoro-7-methoxyisoquinolin-1(2H)-one

The conversion of the synthesized 6-fluoro-7-methoxyisoquinoline to the corresponding isoquinolin-1(2H)-one requires a selective oxidation at the C1 position. While strong oxidizing agents like potassium permanganate can lead to ring cleavage, milder and more selective methods are preferred.[10][11] A common approach involves the formation of an N-oxide intermediate, followed by rearrangement, or direct oxidation using specific reagents. A promising method for the selective oxidation of the C-H bond adjacent to the nitrogen in N-heterocycles involves the use of chromium trioxide in pyridine.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )SupplierNotes
6-Fluoro-7-methoxyisoquinolineC₁₀H₈FNO177.17Synthesized above
Chromium Trioxide (CrO₃)CrO₃99.99Reagent gradeHighly toxic and corrosive.
PyridineC₅H₅N79.10Anhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.93Reagent gradeFor extraction
Sodium Bisulfite (NaHSO₃)NaHSO₃104.06Saturated solutionFor quenching excess oxidant
Hydrochloric Acid (HCl)HCl36.461 M solutionFor pH adjustment
Sodium Hydroxide (NaOH)NaOH40.001 M solutionFor pH adjustment

Procedure:

  • Caution: Chromium trioxide is a strong oxidant and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Prepare the Collins reagent in situ: To a stirred solution of anhydrous pyridine (10 eq) in anhydrous dichloromethane (10 mL per mmol of isoquinoline) at 0 °C, slowly add chromium trioxide (5 eq). A burgundy-colored precipitate will form.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 6-fluoro-7-methoxyisoquinoline (1.0 eq) in a small amount of dichloromethane to the prepared Collins reagent.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite until the color changes from dark red/brown to green.

  • Filter the mixture through a pad of celite to remove the chromium salts, washing the pad with dichloromethane.

  • Wash the filtrate with 1 M HCl to remove excess pyridine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane and methanol) to afford 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Expected Yield: 30-50%

Predicted Spectroscopic Data for 6-Fluoro-7-methoxyisoquinolin-1(2H)-one:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.20 (br s, 1H, NH), 7.80 (d, J = 8.5 Hz, 1H, H-5), 7.25 (d, J = 7.0 Hz, 1H, H-4), 7.15 (d, J = 11.0 Hz, 1H, H-8), 6.50 (d, J = 7.0 Hz, 1H, H-3), 3.90 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 162.0 (C=O), 154.0 (d, J = 248 Hz, C-6), 147.0 (C-7), 138.0 (C-8a), 132.0 (C-4), 128.0 (d, J = 6 Hz, C-5), 115.0 (C-4a), 112.0 (d, J = 21 Hz, C-8), 103.0 (C-3), 102.0 (d, J = 2 Hz, C-5), 56.0 (-OCH₃).

  • MS (ESI) m/z: 194.06 [M+H]⁺.

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. The progress of each reaction should be diligently monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediate and final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted spectroscopic data provided should serve as a guide for characterization. Discrepancies from the expected data may indicate the formation of side products or incomplete reactions, necessitating further optimization of the reaction conditions or purification procedures.

Conclusion

This guide provides a detailed and practical framework for the synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one derivatives. By following the outlined protocols for the Pomeranz-Fritsch reaction and subsequent selective oxidation, researchers can efficiently access this valuable heterocyclic scaffold. The provided mechanistic insights and experimental details are intended to facilitate the successful execution of this synthetic sequence in a laboratory setting.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Wikipedia. (2023, December 2). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from [Link]

  • Name Reaction. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 27). Oxidation with chromium(VI) complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chromium Trioxide (CrO₃). Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Google Patents. (n.d.). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
  • PubChem. (n.d.). 7-chloro-6-fluoro-1-methoxyisoquinoline. Retrieved from [Link]

  • Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from [Link]

  • Wang, X., et al. (2025, November 15). Light-driven selective aerobic oxidation of (iso)
  • Myers, A. G., et al. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

  • Dormán, G., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3857–3861.

Sources

Application Note: Palladium-Catalyzed Synthesis of Isoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinolinones (specifically isoquinolin-1(2H)-ones) represent a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and therapeutic agents targeting kinases (e.g., CDK inhibitors), PARP, and GPCRs. Traditional synthesis methods (e.g., Bischler–Napieralski, Schmidt rearrangement) often suffer from harsh conditions and poor regioselectivity.

This guide details Palladium-Catalyzed methodologies, which have emerged as the industry standard for constructing these heterocycles with high atom economy and precision. We focus on two distinct mechanistic pathways:

  • Directed C–H Activation/Annulation: The modern "workhorse" for coupling benzamides with alkynes/allenes.

  • Carbonylative Cyclization: A modular approach using aryl halides and CO surrogates.

Strategic Methodology: Pathway Selection

FeatureMethod A: C–H Activation/Annulation Method B: Carbonylative Cyclization
Primary Bond Formation C–C (via C–H cleavage) & C–NC–C (via CO insertion) & C–N
Substrates N-alkoxy/sulfonyl benzamides + Alkynes/Alleneso-Halo-benzamides + CO source
Atom Economy High (often produces only ROH/H₂O)Moderate (Halide waste)
Regioselectivity Controlled by Directing Group (DG) & StericsDefined by starting material substitution
Key Challenge Requires specific Directing Groups (e.g., -OMe, -Piv)Handling CO gas or surrogates
Ideal For Late-stage functionalization; Library generationScale-up; Defined substitution patterns

Protocol A: C–H Activation/Annulation (Benzamide + Alkyne)[1]

Mechanistic Insight

This reaction relies on the coordination of a High-Valent Pd species to a "Directing Group" (DG) on the amide nitrogen. The DG (typically N-methoxy or N-pivaloyloxy) positions the catalyst to cleave the ortho C–H bond, forming a five-membered palladacycle. Subsequent insertion of an alkyne or allene followed by reductive elimination yields the isoquinolinone.

Visualization: Catalytic Cycle (C-H Activation)

CH_Activation_Cycle Start Pd(II) Precursor Coordination 1. Coordination (N-Methoxybenzamide) Start->Coordination Ligand Exchange CH_Activation 2. C-H Activation (Cyclopalladation) Coordination->CH_Activation -HX (Base assisted) Insertion 3. Alkyne Insertion (Seven-membered Palladacycle) CH_Activation->Insertion + Alkyne/Allene Reductive_Elim 4. Reductive Elimination (C-N Bond Formation) Insertion->Reductive_Elim Product_Release Isoquinolinone Product Reductive_Elim->Product_Release Regeneration Re-oxidation (Pd(0) -> Pd(II)) Reductive_Elim->Regeneration Pd(0) Species Regeneration->Start Oxidant (e.g., Ag2CO3/Air)

Figure 1: Catalytic cycle for Pd(II)-catalyzed oxidative annulation of N-methoxybenzamides with alkynes.

Detailed Experimental Protocol

Target: Synthesis of 3,4-diphenylisoquinolin-1(2H)-one.

Reagents:

  • Substrate: N-Methoxybenzamide (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%) or Pd(CH₃CN)₂Cl₂

  • Oxidant: Ag₂CO₃ (2.0 equiv) [Alternative: Cu(OAc)₂ under O₂ atm]

  • Base: NaOAc or PivOH (0.5 equiv - acts as proton shuttle)

  • Solvent: Toluene or PEG-400 (Green alternative)

Step-by-Step Procedure:

  • Setup: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under Ar/N₂ flow.

  • Charging: Add N-methoxybenzamide (75.6 mg, 0.5 mmol), Diphenylacetylene (107 mg, 0.6 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Solvation: Add anhydrous Toluene (4.0 mL). Note: Solvent volume is critical; high concentration (0.1–0.2 M) favors intermolecular coupling over decomposition.

  • Reaction: Seal the tube and heat to 110 °C in an oil bath for 12–16 hours.

    • Checkpoint: The reaction mixture typically turns black (Pd black precipitation) if the oxidant is depleted or catalyst decomposes.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove silver salts and Pd residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient, typically 80:20 to 60:40).

  • Validation: Verify product identity via ¹H NMR (look for disappearance of N-OMe peak if cleavage occurs, or retention if N-OMe isoquinolinone is target).

Critical Parameter: The "Internal Oxidant" Variant If using N-pivaloyloxy benzamides, the N–O bond acts as an internal oxidant.

  • Advantage: No external oxidant (Ag/Cu) is needed.

  • Modification: Omit Ag₂CO₃. The byproduct is PivOH. This is safer for scale-up.

Protocol B: Carbonylative Cyclization (Green Chemistry)

Mechanistic Insight

This method utilizes o-halobenzamides and a CO source. To avoid hazardous CO gas cylinders, we utilize Mo(CO)₆ (solid CO source) or Phenyl Formate in a two-chamber system.

Detailed Experimental Protocol

Target: Synthesis of Isoquinolin-1(2H)-one from o-bromobenzamide.

Reagents:

  • Substrate: o-Bromobenzamide (1.0 equiv)

  • Alkyne: Terminal or Internal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • CO Source: Mo(CO)₆ (1.0 equiv) or CO balloon (1 atm)

  • Base: Et₃N (3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Charging: In a glovebox or under rapid N₂ flow, add o-bromobenzamide (1.0 mmol), Alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (35 mg), and Mo(CO)₆ (264 mg) to a pressure vial.

  • Activation: Add 1,4-Dioxane (5 mL) and Et₃N (420 µL).

  • Reaction: Seal the vial immediately. Heat to 100 °C for 16 hours.

    • Safety Note: Mo(CO)₆ releases CO gas upon heating. Perform strictly in a fume hood.

  • Workup: Cool carefully. Vent any residual pressure in the hood. Dilute with water and extract with DCM (3x).

  • Purification: Silica gel chromatography.

Expert Insights & Troubleshooting

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor solubility.Switch to Pd(TFA)₂ (more electrophilic). Add HFIP (hexafluoroisopropanol) as co-solvent to stabilize the transition state.
Regioisomer Mix Poor directing group control.Use sterically bulky alkynes or switch DG to N-oxide or N-pivaloyl to enforce steric steering.
Pd Black Formation Rapid catalyst decomposition.Add 10–20 mol% PivOH (Pivalic acid). It acts as a "proton shuttle" and stabilizes the C–H activation step.
Protodecarboxylation Loss of CO (in Method B).Increase CO pressure (balloon -> autoclave) or lower temperature to 80 °C.
Solvent Effects
  • Toluene/Xylene: Standard non-polar solvents. Good for high temperatures.

  • HFIP (Hexafluoroisopropanol): The "magic solvent" for C–H activation. It hydrogen-bonds to the amide carbonyl, increasing the acidity of the ortho-C–H bond and facilitating palladation.

References

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Source: MDPI (Molecules 2017) URL:[Link]

  • Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes Source: Journal of Organic Chemistry (2021) URL:[Link]

  • Palladium-Catalyzed Enantioselective C–H Aminocarbonylation: Synthesis of Chiral Isoquinolinones Source: Organic Letters (2019) URL:[Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation Source: MDPI (Molecules 2025) URL:[Link]

  • Palladium-Catalyzed C-H Allylation/Annulation Reaction of Amides and Allylic Alcohols Source: Organic Chemistry Portal / J. Org. Chem (2023) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Fluorination of Isoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for the synthesis of fluorinated isoquinolinones. The strategic introduction of fluorine into the isoquinolinone scaffold is a critical tool in modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.[1][2][3] However, the unique electronic properties of the isoquinolinone ring system present significant challenges, including controlling regioselectivity and achieving high yields.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate these complexities and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why is achieving the desired regioselectivity so difficult when fluorinating isoquinolinones?

A1: The primary challenge stems from the electronic nature of the pyridine ring within the isoquinolinone core. It is an electron-deficient aromatic system, which complicates traditional electrophilic aromatic substitution.[4] The nitrogen atom deactivates the ring towards electrophilic attack and directs substitution patterns. Furthermore, the fused benzene ring and the carbonyl group of the lactam functionality introduce competing electronic effects, making it difficult to predict and control the position of fluorination. For instance, the C4-position can be activated towards nucleophilic attack, while other positions might be more susceptible to electrophilic substitution under specific conditions.[5]

Q2: What are the main classes of fluorinating agents used for isoquinolinones?

A2: Fluorinating agents are broadly categorized into two main types:

  • Electrophilic ("F+") Reagents: These are the most common for late-stage fluorination and deliver an electrophilic fluorine atom. Widely used examples include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[6][7][8] They are often preferred for their stability and ease of handling compared to gaseous fluorine.[7][9]

  • Nucleophilic ("F-") Reagents: These reagents, such as potassium fluoride (KF) or cesium fluoride (CsF), provide a fluoride anion.[10] They are typically used in substitution reactions (e.g., displacing a leaving group) or in transition-metal-catalyzed processes. Their effectiveness can be limited by low solubility and high basicity, often requiring phase-transfer catalysts.[11][12]

Q3: My fluorination reaction is not working at all. What are the first things I should check?

A3: When a reaction fails, a systematic check of the fundamentals is the most efficient troubleshooting approach.[13]

  • Reagent Integrity: Electrophilic fluorinating agents can be sensitive to moisture.[13][14] Ensure your reagent is fresh or has been stored under appropriate anhydrous and inert conditions. If in doubt, try a new, unopened bottle.[14]

  • Anhydrous Conditions: Trace amounts of water can quench the reaction or decompose the fluorinating agent.[12] Ensure all glassware is rigorously oven- or flame-dried and that you are using a freshly dried, anhydrous solvent.[14][15]

  • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere like nitrogen or argon to prevent side reactions with atmospheric moisture.[12]

  • Starting Material Purity: Impurities in your isoquinolinone substrate can consume the reagent or poison a catalyst. Verify the purity of your starting material.[13]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Guide 1: Poor or Incorrect Regioselectivity

Problem: The fluorine atom is incorporating at an undesired position on the isoquinolinone ring, or a mixture of isomers is being produced.

Causality: The inherent electronic properties of the isoquinolinone nucleus often lead to a lack of selectivity. Direct C-H fluorination is particularly challenging. For example, traditional electrophilic or nucleophilic strategies often struggle to achieve meta-selectivity on pyridine-like rings due to the electronic activation at the ortho and para positions.[4]

Solutions & Protocols:

  • Strategy 1: Leverage a De Novo Synthesis Approach

    • Explanation: Instead of directly fluorinating a pre-formed isoquinolinone, construct the ring system using a fluorine-containing building block. This provides absolute control over the fluorine position. Palladium-catalyzed annulation reactions are particularly effective for this.[16][17]

    • Example Protocol (Palladium-Catalyzed Annulation):

      • To a solution of the appropriate 2-iodobenzylidenamine (1.5 equiv) in DMF, add Pd(PPh₃)₄ (5 mol %), Na₂CO₃ (1.0 equiv), and the desired fluoroalkylated alkyne (1.0 equiv).[16]

      • Heat the mixture at 100 °C for 8-12 hours, monitoring by TLC.

      • Upon completion, cool the reaction, quench with aqueous NaHCO₃, and extract with an organic solvent (e.g., Et₂O or EtOAc).[16]

      • Purify via column chromatography to yield the regiochemically pure 4-fluoroalkylated isoquinoline.[16][17]

  • Strategy 2: Employ a Directing Group Strategy for C-H Fluorination

    • Explanation: Introduce a removable directing group onto the isoquinolinone that positions the fluorinating agent at a specific C-H bond. While this adds steps, it can solve complex selectivity issues. This approach is well-established for achieving selectivity in challenging C-H functionalizations.[4][18]

    • Workflow:

      • Install a directing group at a known position (e.g., the nitrogen atom).

      • Perform the catalytic C-H fluorination reaction.

      • Remove the directing group to yield the desired fluorinated isoquinolinone.

  • Strategy 3: Modulate Reactivity via Dearomatization

    • Explanation: A newer strategy involves the temporary dearomatization of the pyridine ring to alter its reactivity. For instance, forming an oxazinopyridine intermediate allows for a highly selective electrophilic fluorination at the C3 position (meta-position of the original pyridine ring).[4][18]

    • Conceptual Steps:

      • React the isoquinoline with a suitable reagent to form a dearomatized intermediate.

      • Introduce the fluorine using an electrophilic source like Selectfluor.[4]

      • Rearomatize the ring under acidic conditions to yield the meta-fluorinated product.[18]

Visualization: Troubleshooting & Strategy Selection

To aid in experimental design, the following diagrams outline logical workflows for troubleshooting and strategy selection.

G start Fluorination Reaction Failed (Low/No Yield) reagent_check 1. Check Reagent Quality - Is it new/unopened? - Stored correctly? start->reagent_check conditions_check 2. Verify Reaction Conditions - Anhydrous solvent? - Inert atmosphere? reagent_check->conditions_check Reagent OK reagent_sol Solution: Use a new bottle of reagent. reagent_check->reagent_sol Reagent Suspect substrate_check 3. Assess Substrate - Purity confirmed? - Potential side reactions? conditions_check->substrate_check Conditions OK conditions_sol Solution: Re-dry glassware & use freshly distilled anhydrous solvent. conditions_check->conditions_sol Moisture Suspect method_reval 4. Re-evaluate Method - Functional group compatibility? - Wrong choice of reagent? substrate_check->method_reval Substrate OK substrate_sol Solution: Re-purify starting material. Protect sensitive groups. substrate_check->substrate_sol Purity Suspect

Caption: Decision tree for troubleshooting failed fluorination reactions.

G start Goal: Synthesize a Fluorinated Isoquinolinone q1 Is the required fluorinated precursor readily available? start->q1 denovo Pursue De Novo Synthesis (e.g., Pd-catalyzed annulation) q1->denovo Yes direct_fluor Pursue Direct Fluorination of Isoquinolinone Core q1->direct_fluor No q2 Is the target a C-H bond on an electron-rich position? direct_fluor->q2 electrophilic Use Electrophilic Reagent (Selectfluor, NFSI) q2->electrophilic Yes nucleophilic Consider Advanced C-H Fluorination (Catalytic) q2->nucleophilic No / Challenging Regioselectivity

Caption: Workflow for selecting a suitable fluorination strategy.

Guide 2: Low Reaction Yield

Problem: The desired fluorinated product is forming, but in unacceptably low yields.

Causality: Low yields can result from incomplete reactions, reagent decomposition, or product degradation. Many fluorination reactions are highly sensitive to temperature and moisture.[12][15]

Solutions & Protocols:

  • Optimize Reaction Temperature: Many fluorination reactions have a narrow optimal temperature window.

    • Recommendation: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly to room temperature.[12] Run a temperature screen (e.g., 0 °C, RT, 40 °C) to find the sweet spot where the reaction proceeds cleanly without decomposition.[15]

  • Control Stoichiometry: Using a large excess of the fluorinating agent can sometimes lead to side reactions or over-fluorination, where more than one fluorine atom is added.

    • Recommendation: Carefully control the stoichiometry. For mono-fluorination, start with 1.0-1.2 equivalents of the fluorinating agent. If over-fluorination is observed, reduce the amount to slightly less than one equivalent (e.g., 0.95 eq).[12]

  • Verify Solvent Purity: Even commercially available "anhydrous" solvents can contain enough water to impede a sensitive reaction.

    • Protocol: Solvent Drying: For highly sensitive reactions, use freshly distilled solvent. For example, distill dichloromethane (DCM) from calcium hydride (CaH₂) or tetrahydrofuran (THF) from sodium/benzophenone immediately before use.

Data Presentation: Comparison of Common Electrophilic Fluorinating Agents

Choosing the correct reagent is critical for success. The table below compares two of the most widely used electrophilic "N-F" reagents.

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Appearance White, crystalline solid[6]White, crystalline solid[7]
Reactivity Potent electrophilic fluorine source[6]Generally milder than Selectfluor®[8][9]
Stability Bench-stable, high thermal stability.[7] Can even be used in water for some reactions.[19]Stable and easy to handle.[7]
Solubility Soluble in polar solvents like acetonitrile and water.[7]Soluble in many common organic solvents.
Common Uses Fluorination of enolates, aromatics, and C-H bonds; photocatalytic reactions.[6][10][20]Fluorination of carbanions, enolates, and metal-catalyzed C-H fluorination.[6][8][21]
Key Advantage High reactivity and operational simplicity.[6]Broad applicability and slightly more moderate reactivity can improve selectivity.[6]

References

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Accessed February 14, 2026.
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Accessed February 14, 2026.
  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. (2025). ResearchGate.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
  • Regioselective One-Step Synthesis of 4-Fluoroalkylated Isoquinolines via Carbopalladation Reaction of Fluorine-Containing Alkyne. (2005). Journal of Organic Chemistry.
  • Comparative analysis of different synthetic methods for fluorinated isoquinolines. (2025). BenchChem.
  • Improving the regioselectivity of 5-Fluoroisoquinoline-1-carbonitrile functionalization. (2025). BenchChem.
  • Regioselective one-step synthesis of 4-fluoroalkylated isoquinolines via carbopalladation reaction of fluorine-containing alkynes. (2005). PubMed.
  • Synthesis of Fluoroalkylated Isoquinolinones via Cobalt-Catalyzed C–H Activation/Annulation. (2021). Journal of Organic Chemistry.
  • A Comparative Guide to Electrophilic Fluorinating Agents. (2025). BenchChem.
  • Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. (2025). BenchChem.
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. (2023). PMC - NIH.
  • Electrophilic fluorination. Wikipedia.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
  • Technical Support Center: Late-Stage Fluorination (LSF). (2025). BenchChem.
  • A quantitative reactivity scale for electrophilic fluorinating reagents. PMC.
  • Overcoming Challenges of Escaping fluorine dependency in agrochemical design. Syngenta.
  • Nucleophilic Fluorination. (2023). The Doyle Group - UCLA.
  • Overcoming Challenges in Fluorine-Based Chemistry. (2026). Pharmaceutical Technology.
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation. (2022). PMC.
  • Electrophilic Fluorination. Bryn Mawr College.
  • Technical Support Center: Overcoming Side Reactions in Fluorination. (2025). BenchChem.
  • Photocatalytic Decarboxylative Fluorination by Quinone-Based Isoreticular Covalent Organic Frameworks. (2024). Journal of the American Chemical Society.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazinones. (2025). BenchChem.

Sources

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for overcoming the unique and often complex challenges associated with the purification of fluorinated heterocyclic compounds. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, impacting everything from polarity and basicity to intermolecular interactions.[1][2] This frequently leads to purification difficulties that are not encountered with their non-fluorinated analogs.

This support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your purification workflows.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated compound behaving unexpectedly during silica gel chromatography?

Answer: The high electronegativity of fluorine creates strong C-F bonds and can significantly alter the molecule's dipole moment and electronic properties. This can lead to several common issues:

  • Altered Polarity: Fluorination does not always increase polarity in a predictable way. While a single fluorine can increase polarity, polyfluorination or the presence of a -CF3 group can decrease polarity and reduce interactions with the silica surface, causing the compound to elute faster than expected.

  • Reduced Basicity: Fluorine atoms, particularly when positioned near a nitrogen atom in a heterocycle, are strongly electron-withdrawing. This can drastically decrease the pKa of the nitrogen, reducing its interaction with the acidic silanol groups on the silica surface.[3] As a result, the compound may elute much faster than its non-fluorinated counterpart.

  • Compound Instability: Some fluorinated heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[4] If you observe multiple new spots on a TLC plate after spotting your crude material and letting it sit, silica-mediated decomposition may be the culprit.

Q2: I'm struggling to separate my desired fluorinated heterocycle from unreacted starting material and reaction byproducts. What should I do?

Answer: This is a common challenge, often stemming from incomplete reactions or the formation of closely related impurities. A strategic approach is required:

  • Characterize the Impurities: Before attempting purification, use techniques like LC-MS or NMR on the crude mixture to identify the major impurities.[5] Knowing their structures will help you select the most effective purification strategy. Common byproducts in fluorination reactions can include regioisomers, over-fluorinated products, or products of side-reactions like protodemetalation.[6][7][8]

  • Optimize Chromatography: If the impurities have similar polarities to your product, a standard silica gel column may not provide sufficient resolution. Consider the following:

    • Alternative Stationary Phases: Florisil or alumina can be effective alternatives if your compound is unstable on silica.[4]

    • Reverse-Phase Chromatography (C18): This is an excellent option for separating compounds with subtle differences in lipophilicity. Fluorinated compounds often behave very differently on C18 compared to silica.

    • Supercritical Fluid Chromatography (SFC): Particularly useful for chiral separations of fluorinated compounds, SFC can often provide resolutions not achievable by HPLC.[9]

  • Consider a Chemical Quench or Wash: If the impurity is a simple salt (e.g., from a nucleophilic fluorination), an aqueous workup prior to chromatography can remove it effectively.[10]

Q3: My fluorinated compound is a solid, but I can't get it to crystallize. What techniques can I try?

Answer: Crystallization of fluorinated compounds can be tricky due to altered intermolecular interactions. The C-F bond is a poor hydrogen bond acceptor, which can disrupt typical crystal packing.

  • Systematic Solvent Screening: Use a systematic approach to screen a wide range of solvents with varying polarities, from non-polar (e.g., heptane) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., isopropanol, ethanol).

  • Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent (e.g., dichloromethane or acetone) to a high concentration. Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., heptane or diethyl ether) until turbidity persists. Allow the solution to stand, or cool it, to promote crystal growth.

  • Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed chamber containing a more volatile anti-solvent (e.g., pentane or diethyl ether). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your fluorinated heterocyclic compound.

purification_workflow cluster_start Initial Assessment cluster_technique Technique Selection cluster_outcome Outcome start Crude Product Mixture purity_check Assess Purity & Impurities (TLC, LC-MS, NMR) start->purity_check is_solid Is the Product a Solid? purity_check->is_solid Impurities Identified chromatography Column Chromatography is_solid->chromatography No / Impurities are Oils crystallization Attempt Crystallization is_solid->crystallization Yes success Pure Compound chromatography->success Successful failure Separation Failed chromatography->failure Poor Separation crystallization->chromatography Fails crystallization->success Successful prep_hplc Preparative HPLC/SFC prep_hplc->success failure->prep_hplc Try Advanced Technique

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-fluoro-7-methoxyisoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and process development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and critical data to help optimize your reactions from the benchtop to pilot scale.

Introduction: The Synthetic Strategy

The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one is most effectively approached via a three-step sequence starting from 2-(3-fluoro-4-methoxyphenyl)ethanamine. This strategy involves:

  • N-Formylation of the primary amine to yield the crucial amide precursor.

  • Bischler-Napieralski Cyclization , an intramolecular electrophilic aromatic substitution, to construct the 3,4-dihydroisoquinoline core.

  • Benzylic Oxidation of the dihydroisoquinoline intermediate to afford the target isoquinolin-1(2H)-one.

Each of these steps presents unique challenges, particularly during scale-up. This guide will address these challenges in a practical question-and-answer format.

Visualized Synthetic Pathway

Synthetic_Pathway Figure 1: Overall Synthetic Route cluster_0 Step 1: N-Formylation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Benzylic Oxidation A 2-(3-Fluoro-4-methoxyphenyl)ethanamine B N-(2-(3-Fluoro-4-methoxyphenyl)ethyl)formamide A->B Formic Acid, Toluene Azeotropic Reflux C 6-Fluoro-7-methoxy-3,4-dihydroisoquinoline B->C POCl3, Acetonitrile Reflux D 6-Fluoro-7-methoxyisoquinolin-1(2H)-one C->D CAN (cat.), NaBrO3 Acetonitrile/Water, 50-60 °C

Caption: A three-step synthetic pathway to the target compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Step 1: N-Formylation

Question: My N-formylation reaction is stalling or giving low yields. What's going wrong?

Answer: Low yields in this step are typically due to incomplete reaction or difficult purification.

  • Causality: The formylation of a primary amine with formic acid is an equilibrium process. To drive the reaction to completion, the water byproduct must be removed effectively. On a larger scale, inefficient water removal is a common problem.

  • Solutions & Optimization:

    • Effective Water Removal: Utilize a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene. Ensure your setup is free of leaks and that the reflux rate is sufficient for efficient separation.[1]

    • Reaction Monitoring: Track the reaction's progress by TLC or LC-MS to ensure the disappearance of the starting amine. If the reaction stalls, an additional charge of formic acid might be necessary.

    • Work-up Procedure: Upon completion, the product often crystallizes upon cooling. If it remains in solution, a carefully executed extraction is necessary. Ensure the pH is adjusted correctly during the work-up to avoid losing the product.

Step 2: Bischler-Napieralski Cyclization

Question: The Bischler-Napieralski reaction is sluggish, and I'm seeing a low yield of the dihydroisoquinoline. Why is this happening?

Answer: The efficiency of this intramolecular electrophilic aromatic substitution is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.

  • Causality & Electronic Effects: The reaction involves the cyclization of the formamide onto the aromatic ring. Your substrate has a strongly electron-donating methoxy group (-OCH₃) and a moderately electron-deactivating, ortho, para-directing fluoro group (-F).[2] The methoxy group at C4 of the phenylethyl moiety strongly activates the ortho position (the desired site of cyclization), facilitating the reaction. However, the fluoro group at C3 has an electron-withdrawing inductive effect which can slightly retard the reaction rate compared to a non-fluorinated analogue.[3][4]

  • Solutions & Optimization:

    • Choice of Dehydrating Agent: Phosphoryl chloride (POCl₃) is generally effective and is preferred for substrates with activating groups as it is less harsh than alternatives like phosphorus pentoxide (P₂O₅).[3][5][6] Using P₂O₅ could lead to charring or the formation of regioisomeric byproducts through rearrangement of a spiro intermediate.[3][7]

    • Anhydrous Conditions: Moisture will consume the dehydrating agent, halting the reaction. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Temperature and Reaction Time: While reflux is typically required, prolonged heating at very high temperatures can lead to decomposition. Monitor the reaction by TLC or LC-MS. If using a lower-boiling solvent like acetonitrile, you may need to extend the reaction time compared to toluene.

    • Careful Quenching: The reaction mixture must be quenched carefully by slowly adding it to ice or an ice/water slurry. This step is highly exothermic and should be performed behind a blast shield, especially at scale.

Question: I'm observing significant byproduct formation during the cyclization. How can I minimize this?

Answer: The primary side reaction of concern in a Bischler-Napieralski reaction is the retro-Ritter reaction, which would lead to a styrene byproduct.

  • Causality: This side reaction can occur from the nitrilium salt intermediate, particularly if it's stable.[5][7]

  • Solutions & Optimization:

    • Solvent Choice: While less common for formamides, using a nitrile solvent (like acetonitrile) can sometimes shift the equilibrium away from the retro-Ritter product.[7]

    • Milder Conditions: Modern variations of this reaction use reagents like triflic anhydride (Tf₂O) and a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures, which can provide higher selectivity and avoid harsh conditions that promote side reactions.[7]

Step 3: Benzylic Oxidation

Question: The oxidation of my 3,4-dihydroisoquinoline is incomplete or forming multiple products.

Answer: The oxidation of the benzylic C1 position to a carbonyl is a delicate transformation. Incomplete reaction, over-oxidation, or side reactions are common pitfalls.

  • Causality: Older methods using stoichiometric and harsh oxidants (like KMnO₄ or CrO₃) are often low-yielding and produce significant waste, making them unsuitable for scale-up. Modern catalytic methods are far superior. A highly effective and scalable method is the use of a catalytic amount of Cerium (IV) Ammonium Nitrate (CAN) with a stoichiometric co-oxidant like sodium bromate (NaBrO₃).[8][9] This system selectively oxidizes the benzylic position.

  • Solutions & Optimization:

    • Adopt a Modern Protocol: The CAN/NaBrO₃ system is efficient and has been demonstrated to be scalable.[8][9] It operates under relatively mild conditions (e.g., 50-60 °C in acetonitrile/water).

    • Substituent Effects: Electron-donating groups on the aromatic ring, like the methoxy group in your substrate, dramatically promote the rate of this oxidation.[8][9] This is advantageous, but it also means the reaction must be carefully monitored to prevent potential over-oxidation or degradation, although the isoquinolinone product is generally stable.

    • Alternative Scalable Methods: If the CAN system is not ideal for your setup, consider aerobic oxidation. Systems using a copper catalyst in the presence of oxygen (from air) can also be effective for this transformation and are environmentally friendly.[10]

    • Purification: The final product, 6-fluoro-7-methoxyisoquinolin-1(2H)-one, is a solid. Purification is best achieved by crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, 2-(3-fluoro-4-methoxyphenyl)ethanamine?

  • Purity: Ensure the starting amine is of high purity (>98%). The presence of regioisomers (e.g., 2-(4-fluoro-3-methoxyphenyl)ethanamine) will lead to impurities that are very difficult to remove later in the synthesis.

  • Water Content: The amine should be as dry as possible before the formylation step.

Q2: How do I choose the right solvent for scaling up the Bischler-Napieralski reaction?

  • Acetonitrile vs. Toluene: Both are commonly used. Acetonitrile has a lower boiling point (~82 °C) which allows for milder reflux conditions. Toluene (~111 °C) can drive the reaction faster but may increase the risk of side reactions. For your specific substrate, which is activated by the methoxy group, acetonitrile is a good starting point to maintain control. Safety and environmental profiles, as well as equipment compatibility, should also be considered.

Q3: What is the best way to purify the final product, 6-fluoro-7-methoxyisoquinolin-1(2H)-one, at a multi-gram or kilogram scale?

  • Column chromatography is not practical for large quantities. Crystallization is the preferred method. You should perform a solvent screen to find the optimal system. A good starting point would be polar protic solvents like isopropanol or ethanol, or solvent/anti-solvent systems like ethyl acetate/heptane. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble when hot, ensuring high recovery of pure crystals.

Q4: Are there any specific safety precautions I should take during this synthesis?

  • Phosphoryl chloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Ensure a quenching station with a base (like sodium bicarbonate) is readily available.

  • Exothermic Reactions: The quenching of the Bischler-Napieralski reaction is highly exothermic. When scaling up, the addition of the reaction mixture to ice/water must be done slowly and with efficient cooling and stirring to control the temperature.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(3-Fluoro-4-methoxyphenyl)ethyl)formamide
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(3-fluoro-4-methoxyphenyl)ethanamine (1.0 eq) and toluene (approx. 3 mL per gram of amine).

  • Add formic acid (1.2 eq) to the stirred solution.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 3-5 hours).

  • Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) for the disappearance of the starting amine.

  • Once complete, cool the reaction mixture to room temperature. The product may crystallize directly. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/heptane to yield a white solid.

Protocol 2: Bischler-Napieralski Cyclization
  • To a dry, inerted (N₂) round-bottom flask, add N-(2-(3-fluoro-4-methoxyphenyl)ethyl)formamide (1.0 eq) and anhydrous acetonitrile (approx. 5 mL per gram of amide).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃, 2.0-3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the mixture to reflux and heat for 2-4 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • In a separate, well-ventilated area, prepare a flask with a stirred mixture of ice and water.

  • CAREFULLY and SLOWLY , pour the reaction mixture onto the ice. This is a highly exothermic quench.

  • Make the aqueous solution basic (pH > 10) by the slow addition of a concentrated base (e.g., 40% NaOH or concentrated NH₄OH) while cooling in an ice bath.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-7-methoxy-3,4-dihydroisoquinoline.

Protocol 3: Benzylic Oxidation to the Isoquinolin-1(2H)-one
  • To a round-bottom flask, dissolve the crude 6-fluoro-7-methoxy-3,4-dihydroisoquinoline (1.0 eq) in a mixture of acetonitrile and water (e.g., a 3:1 ratio).

  • Add sodium bromate (NaBrO₃, 1.5 eq).

  • Add a catalytic amount of cerium (IV) ammonium nitrate (CAN, 0.05 - 0.1 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol) to afford pure 6-fluoro-7-methoxyisoquinolin-1(2H)-one.[8][9]

Data Summary Tables

Table 1: Reagent Stoichiometry and Typical Yields

StepReagentEquivalentsTypical Yield
1. Formylation 2-(3-fluoro-4-methoxyphenyl)ethanamine1.085-95%
Formic Acid1.2
2. Cyclization N-...formamide1.070-85%
Phosphoryl Chloride (POCl₃)2.0 - 3.0
3. Oxidation 3,4-dihydroisoquinoline1.075-90%
Cerium Ammonium Nitrate (CAN)0.05 - 0.1
Sodium Bromate (NaBrO₃)1.5

Note: Yields are indicative and may vary based on scale and optimization.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction Step Which Step is Problematic? Start->Step Formylation Step 1: Formylation Step->Formylation Formylation Cyclization Step 2: Cyclization Step->Cyclization Cyclization Oxidation Step 3: Oxidation Step->Oxidation Oxidation Formylation_Check1 Is water being effectively removed? Formylation->Formylation_Check1 Formylation_Sol1 Use Dean-Stark; Check for leaks Formylation_Check1->Formylation_Sol1 No Formylation_Check2 Is reaction stalled? Formylation_Check1->Formylation_Check2 Yes Formylation_Sol2 Add more formic acid; Increase reflux time Formylation_Check2->Formylation_Sol2 Yes Cyclization_Check1 Are conditions strictly anhydrous? Cyclization->Cyclization_Check1 Cyclization_Sol1 Oven-dry glassware; Use anhydrous reagents Cyclization_Check1->Cyclization_Sol1 No Cyclization_Check2 Side products observed? Cyclization_Check1->Cyclization_Check2 Yes Cyclization_Sol2 Consider milder reagent (e.g., Tf2O/2-Cl-Py) Cyclization_Check2->Cyclization_Sol2 Yes Oxidation_Check1 Using an older oxidant (e.g., KMnO4)? Oxidation->Oxidation_Check1 Oxidation_Sol1 Switch to modern, scalable method (CAN/NaBrO3) Oxidation_Check1->Oxidation_Sol1 Yes Oxidation_Check2 Reaction slow? Oxidation_Check1->Oxidation_Check2 No Oxidation_Sol2 Gently increase temp (to 60°C); Ensure catalyst is active Oxidation_Check2->Oxidation_Sol2 Yes

Caption: A workflow for diagnosing common synthesis problems.

References

  • Luo, J., Li, Z., He, J., Li, T., Wu, D., Lai, Y., & Sun, H. (2024). Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN). Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN). [Link]

  • ResearchGate. (n.d.). Diethyl Phosphite Promoted Electrochemical Oxidation of Tetrahydroisoquinolines to 3,4-Dihydroisoquinolin-1(2H)-ones. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation to 3,4‐dihydroisoquinolin‐1(2H)‐one by Gold nanoclusters.... Retrieved February 14, 2026, from [Link]

  • Aguilar, L., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved February 14, 2026, from [Link]

  • NROChemistry. (2025). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). WO2011082700A1 - A method for the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4- dihydroisoquinoline.
  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Retrieved February 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Managing Impurities in 6-fluoro-7-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-fluoro-7-methoxyisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the management of impurities in this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for 6-fluoro-7-methoxyisoquinolin-1(2H)-one and how do they influence the impurity profile?

The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one, like many isoquinoline derivatives, often relies on classic cyclization reactions. A common and effective method is the Bischler-Napieralski reaction.[1][2][3] This involves the cyclization of a β-arylethylamide using a dehydrating agent.[4]

A plausible retrosynthetic analysis points to a β-phenylethylamide precursor, specifically an N-acyl derivative of 2-(3-fluoro-4-methoxyphenyl)ethanamine[5]. The choice of cyclizing agent (e.g., POCl₃, P₂O₅) and reaction conditions can significantly impact the formation of byproducts.[1][2][6] For instance, elevated temperatures can lead to side reactions like the retro-Ritter reaction, which forms styrenes.[4][6]

Q2: What are the likely impurities I might encounter during the synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one?

Based on the probable synthetic pathways, several types of impurities can be anticipated:

  • Starting Material Impurities: Unreacted starting materials or impurities within them can carry through to the final product.

  • Isomeric Impurities: Incomplete regioselectivity during the introduction of the fluorine atom onto the aromatic ring can lead to isomeric isoquinolinone products. The directing effects of the methoxy group favor substitution at the ortho and para positions, making the desired 6-fluoro substitution a potential challenge and a source of isomers if not carefully controlled.[5]

  • Byproducts from Side Reactions: As mentioned, the Bischler-Napieralski reaction can generate styrene derivatives through a retro-Ritter reaction.[4][6] Other potential side reactions can lead to various unforeseen structures.

  • Degradation Products: The final compound may be susceptible to degradation under certain conditions (e.g., hydrolysis, oxidation, or photodegradation), leading to the formation of new impurities over time.[7]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my final product?

A multi-pronged analytical approach is crucial for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A well-developed HPLC method can resolve the main compound from its impurities, allowing for accurate determination of their levels.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each separated component, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for elucidating the precise chemical structure of the main compound and any isolated impurities.[8][9]

  • Thin Layer Chromatography (TTC): A rapid and cost-effective technique for monitoring reaction progress and assessing the complexity of the impurity profile. It's also useful for screening optimal solvent systems for column chromatography.[10]

Q4: My purified 6-fluoro-7-methoxyisoquinolin-1(2H)-one shows a broad melting point. What does this indicate?

A broad melting point range is a classic indicator of the presence of impurities.[10] Even small amounts of contaminants can disrupt the crystal lattice of the main compound, leading to a depression and broadening of the melting point. It is also possible that the compound exists in different polymorphic forms, which can exhibit different melting points.[10] Further purification is recommended to obtain a sharp melting point, which is characteristic of a pure substance.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Issue 1: Low Recovery After Silica Gel Column Chromatography
Potential Cause Recommended Solution
Compound is highly polar and strongly retained on silica gel. Use a more polar eluent or a gradient elution to increase the mobile phase strength and facilitate the elution of your compound. Consider switching to a different stationary phase, such as alumina or reverse-phase silica (C18), which may have different retention characteristics.[10]
Compound is unstable on silica gel. Minimize the time the compound spends on the column by running the chromatography faster (flash chromatography).[10] Neutralizing the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) can sometimes prevent degradation of acid-sensitive compounds.
Inappropriate solvent system. Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation and a suitable retention factor (Rf) of 0.2-0.4 for the desired compound.[10]
Issue 2: Co-elution of Impurities with the Desired Product
Potential Cause Recommended Solution
Similar polarity of the desired compound and impurities. Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity (e.g., alumina, C18). High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution for challenging separations.[10]
Formation of isomeric impurities during synthesis. Consider a multi-step purification strategy. This could involve an initial crystallization or liquid-liquid extraction to remove some impurities before proceeding with chromatography.[10] Recrystallization is often effective at removing small amounts of closely related impurities.
Issue 3: Product Fails to Crystallize or Oils Out
Potential Cause Recommended Solution
Presence of impurities inhibiting crystal lattice formation. Purify the crude material further by chromatography to remove impurities that may be hindering crystallization.[10]
Inappropriate crystallization solvent. Screen a variety of solvents with different polarities. Techniques such as slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[10]
The compound has a low melting point or exists as a stable oil. If the compound is an oil, consider forming a salt or co-crystal to induce crystallization. Alternatively, preparative HPLC may be the most effective method for obtaining a pure, non-crystalline product.[10]
Issue 4: Compound Degradation During Purification
Potential Cause Recommended Solution
Sensitivity to acidic or basic conditions. The electronic properties of the fluorine and methoxy groups can influence the stability of the isoquinolinone core.[5] If degradation is observed, consider using neutral purification techniques. For example, use a buffered mobile phase in HPLC or avoid strongly acidic or basic conditions during workup and chromatography.
Light or air sensitivity. Some organic molecules are susceptible to photodegradation or oxidation. Conduct purification steps in amber glassware or under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is suspected.
Thermal instability. Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. For highly sensitive compounds, freeze-drying (lyophilization) may be a suitable alternative for solvent removal.

Experimental Workflows & Diagrams

Workflow for Impurity Identification and Removal

The following diagram illustrates a systematic approach to identifying and removing impurities from your final product.

Impurity_Management_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Impurity Profiling cluster_purification Purification Strategy cluster_final Final Product Crude Crude 6-fluoro-7-methoxy- isoquinolin-1(2H)-one Analysis Analytical Characterization (HPLC, LC-MS, NMR, TLC) Crude->Analysis Initial Assessment Purification Select Purification Method Analysis->Purification Based on Impurity Profile Chroma Column Chromatography (Silica, Alumina, C18) Purification->Chroma For complex mixtures Cryst Crystallization / Recrystallization Purification->Cryst For removing minor impurities Prep_HPLC Preparative HPLC Purification->Prep_HPLC For difficult separations QC Quality Control (Purity Assessment) Chroma->QC Cryst->QC Prep_HPLC->QC Final Pure 6-fluoro-7-methoxy- isoquinolin-1(2H)-one QC->Purification Further Purification Needed QC->Final Meets Purity Specs

Caption: A general workflow for the identification and removal of impurities.

Decision Tree for Troubleshooting Purification Issues

This diagram provides a logical path for diagnosing and resolving common purification challenges.

Troubleshooting_Decision_Tree Start Purification Issue Encountered Low_Recovery Low Recovery? Start->Low_Recovery Co_elution Co-elution of Impurities? Low_Recovery->Co_elution No Sol_Polarity Adjust Solvent Polarity (More Polar Eluent) Low_Recovery->Sol_Polarity Yes Cryst_Fail Crystallization Fails? Co_elution->Cryst_Fail No Optimize_Chroma Optimize Chromatography (Solvent, Stationary Phase) Co_elution->Optimize_Chroma Yes Degradation Degradation Observed? Cryst_Fail->Degradation No Solvent_Screen Screen Crystallization Solvents Cryst_Fail->Solvent_Screen Yes Neutral_Conditions Use Neutral Purification Conditions Degradation->Neutral_Conditions Yes Change_Stationary Change Stationary Phase (Alumina, C18) Sol_Polarity->Change_Stationary Still Low Recovery Multi_Step Multi-Step Purification (Crystallization then Chroma) Optimize_Chroma->Multi_Step Still Co-eluting Prep_HPLC_Oil Use Preparative HPLC for Oils Solvent_Screen->Prep_HPLC_Oil Still Oiling Out Protect_Light_Air Protect from Light/Air Neutral_Conditions->Protect_Light_Air Still Degrading

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Novel Pharmaceutical Scaffolds: Confirming the Structure of 6-fluoro-7-methoxyisoquinolin-1(2H)-one via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and drug development professionals, the precise knowledge of atomic arrangement within a novel compound is paramount for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of a novel isoquinolinone derivative, 6-fluoro-7-methoxyisoquinolin-1(2H)-one, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.[1]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The introduction of fluorine and methoxy substituents can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[4][5] Therefore, precise confirmation of the substitution pattern and overall molecular geometry is critical. While spectroscopic methods like NMR and mass spectrometry are indispensable for initial characterization, X-ray crystallography provides the definitive and most detailed structural information for crystalline solids.[1][6]

Synthesis and Crystallization of 6-fluoro-7-methoxyisoquinolin-1(2H)-one

A plausible synthetic route to 6-fluoro-7-methoxyisoquinolin-1(2H)-one can be adapted from established methods for related isoquinoline derivatives.[3][4][7] A common strategy involves the cyclization of a substituted phenethylamine precursor.

Experimental Protocol: Synthesis
  • Starting Material: 2-(3-fluoro-4-methoxyphenyl)ethanamine.

  • Reaction: The starting amine is reacted with a suitable C1-synthon, such as diethyl oxalate, followed by acid-catalyzed cyclization (e.g., using polyphosphoric acid or Eaton's reagent).

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount.

  • Solvent Selection: The purified 6-fluoro-7-methoxyisoquinolin-1(2H)-one is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents like dichloromethane/hexane).

  • Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature to allow for slow evaporation of the solvent.

  • Crystal Harvesting: Well-formed, transparent crystals are carefully selected and harvested for analysis.

Definitive Structure Confirmation: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of crystalline compounds, providing precise bond lengths, bond angles, and information on intermolecular interactions.[8][9][10]

Experimental Workflow

The workflow for single-crystal X-ray diffraction is a systematic process from crystal mounting to structure refinement.

xray_workflow A Crystal Mounting B Data Collection on Diffractometer A->B X-ray source C Data Reduction and Integration B->C Diffraction Pattern D Structure Solution C->D Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Final Crystallographic Report (CIF) E->F Refined Structural Model

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern.

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the individual reflections.

  • Structure Solution: The phases of the reflections are determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Final Report: A crystallographic information file (CIF) is generated, containing all the relevant data about the crystal structure.

Expected Crystallographic Data for 6-fluoro-7-methoxyisoquinolin-1(2H)-one

The following table summarizes the type of data that would be obtained from a successful X-ray crystallographic analysis.

ParameterExpected Value/Information
Chemical FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P21/c, Pna21
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
VolumeV (ų)
ZNumber of molecules per unit cell
Bond LengthsC-F, C-O, C-N, C=O, aromatic C-C (Å)
Bond AnglesAngles between all bonded atoms (°)
Torsion AnglesDihedral angles defining the conformation of the molecule
Intermolecular InteractionsHydrogen bonding, π-π stacking, C-H···F interactions[8]

Comparative Analysis with Alternative Techniques

While X-ray crystallography is definitive, other analytical techniques are essential for initial characterization and for non-crystalline samples. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[2][12]

  • ¹H NMR: Would show distinct signals for the aromatic, methoxy, and N-H protons, with chemical shifts and coupling constants providing information on their connectivity.

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments.

  • ¹⁹F NMR: A singlet would confirm the presence of a single fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assembling the molecular framework by establishing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.[11]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C10H8FNO2).

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can offer clues about the structure of the molecule.

Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary roles of these techniques in structural elucidation.

analytical_techniques A Synthesis & Purification B Initial Characterization A->B F X-ray Crystallography A->F Crystallization D NMR Spectroscopy B->D E Mass Spectrometry B->E C Definitive Structure Confirmation G Proposed Structure D->G E->G H Confirmed 3D Structure F->H G->F Hypothesis for Confirmation H->C

Caption: Interplay of analytical techniques for structural elucidation.

Performance Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline solidSolution or solid-stateSolid, liquid, or gas
Information Obtained Precise 3D atomic coordinates, bond lengths, angles, intermolecular interactions.[10]Connectivity, chemical environment of atoms, stereochemistry.[12]Molecular weight, elemental composition, fragmentation pattern.[11]
Ambiguity Unambiguous for well-ordered crystals.[1]Can be ambiguous for complex isomers.Does not provide 3D structural information.
Key Advantage Provides the complete, definitive molecular structure.[1]Excellent for studying molecules in solution.High sensitivity and accuracy for molecular formula.
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[13]Interpretation can be complex for large molecules.Provides limited information on stereochemistry.
Application to 6-fluoro-7-methoxyisoquinolin-1(2H)-one Confirms the precise substitution pattern and solid-state conformation.Confirms the connectivity and substitution pattern in solution.Confirms the molecular formula.

Conclusion

For the definitive structural confirmation of novel crystalline compounds like 6-fluoro-7-methoxyisoquinolin-1(2H)-one, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous and high-resolution three-dimensional map of the molecule, which is invaluable for drug design and development. While NMR and mass spectrometry are essential complementary techniques for initial characterization and for providing structural information in the solution state, they cannot replace the definitive insights offered by X-ray crystallography. The synergistic use of these techniques provides a comprehensive understanding of a new chemical entity, ensuring scientific integrity and accelerating the journey from discovery to application.

References

  • Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. CrystEngComm.
  • A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers. Benchchem.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • 6-Fluoro-7-methoxyisoquinoline | 1036711-00-8. Benchchem.
  • Crystal structures of the isoquinoline derivatives: (a) 3 a; (b) 3 d;...
  • Structural characterization and crystal packing of the isoquinoline deriv
  • Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl).
  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
  • Cryo-EM vs. X-ray Crystallography. JEOL USA blog.
  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI.
  • Synthesis, Spectral Characterization, and In Vitro Biological Evaluation of Some Novel Isoquinolinone-based Heterocycles as Potential Antitumor Agents.
  • Isoquinoline derivatives Zn(II)/Ni(II) complexes: Crystal structures, cytotoxicity, and their action mechanism. PubMed.
  • Crystallographic Structure Elucid
  • Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments.
  • Comparing Analytical Techniques for Structural Biology. NanoImaging Services.
  • Comparison of X-ray Crystallography, NMR and EM.
  • Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts.
  • The crystal structure of 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol, C11H8F3NO2.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline deriv
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • Diastereoselective Synthesis of (–)
  • Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorin

Sources

Comparative Guide: Validating Cellular Target Engagement of 6-Fluoro-7-Methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-fluoro-7-methoxyisoquinolin-1(2H)-one is a critical pharmacophore scaffold used in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. Unlike fully optimized clinical drugs (e.g., Olaparib), this molecule represents a fragment binder —a core structure that mimics nicotinamide to anchor into the PARP active site.

Validating its target engagement (TE) in cells is distinct from validating a high-affinity drug. It requires assays sensitive enough to detect weaker, transient interactions (fragment-level affinity) while distinguishing specific binding from non-specific accumulation. This guide compares three validation systems: NanoBRET™ (Bioluminescence Resonance Energy Transfer) , CETSA® (Cellular Thermal Shift Assay) , and Functional PARylation Assays , recommending the optimal workflow for scaffold validation.

Part 1: The Target & Mechanism

The target is PARP1/2 , a DNA damage response enzyme. The isoquinolinone core binds to the nicotinamide-binding pocket of PARP, preventing NAD+ consumption and the formation of Poly(ADP-ribose) (PAR) chains.

Signal Transduction Pathway

The following diagram illustrates the PARP1 activation pathway and where the isoquinolinone scaffold intervenes.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruited PARP1-DNA Complex DNA_Damage->PARP1_Recruited Recruits PARP1_Inactive PARP1 (Inactive) PARP1_Inactive->PARP1_Recruited PARylation Auto-PARylation PARP1_Recruited->PARylation Uses NAD+ NAD NAD+ NAD->PARylation Isoquinolinone 6-fluoro-7-methoxyisoquinolin-1(2H)-one (Inhibitor Scaffold) Isoquinolinone->PARP1_Recruited Competes with NAD+ Isoquinolinone->PARylation Blocks Trapping PARP Trapping (Cytotoxicity) Isoquinolinone->Trapping Stabilizes Complex Recruitment Recruitment of Repair Factors (XRCC1, Ligase III) PARylation->Recruitment Repair DNA Repair Recruitment->Repair

Figure 1: Mechanism of Action. The isoquinolinone scaffold competes with NAD+ for the PARP1 catalytic pocket, preventing PARylation and potentially trapping PARP on damaged DNA.

Part 2: Comparative Analysis of Validation Methods

For a scaffold like 6-fluoro-7-methoxyisoquinolin-1(2H)-one, traditional biochemical assays (ELISA) often fail to predict cellular potency due to membrane permeability issues. We compare three cellular TE methods.

NanoBRET™ Target Engagement (Recommended)

Principle: A competitive binding assay using a cell-permeable fluorescent tracer and a NanoLuc-fused PARP1 expressed in live cells.[1]

  • Why it wins: It measures equilibrium binding affinity (Ki) in live cells. It is sensitive enough to detect the weaker affinity of fragments/scaffolds compared to full drugs.

  • Readout: BRET Ratio (Acceptor/Donor).

Cellular Thermal Shift Assay (CETSA®)

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

  • Pros: Label-free; works with endogenous protein (no transfection needed).

  • Cons: Lower throughput for fragments; requires high concentrations to see a shift if affinity is low.

Functional PARylation Assay (In-Cell Western)

Principle: Stimulate DNA damage (e.g., with H2O2) and measure the reduction in PAR chains using anti-PAR antibodies.

  • Pros: Proves functional inhibition, not just binding.

  • Cons: Indirect. Does not distinguish between binding and downstream pathway modulation.

Performance Comparison Matrix
FeatureNanoBRET™ TECETSA® (HT)Functional PARylation
Primary Metric Cellular Affinity (IC50/Ki)Thermal Stability (

Tm)
Functional IC50
Sensitivity High (Detects weak binders)MediumMedium
Throughput High (384-well)Medium/HighMedium
Live Cell? YesYes (Lysis after heat)Fixed Cells
Suitability for Scaffold Best GoodValidation only

Part 3: Experimental Protocols

Protocol A: NanoBRET™ Target Engagement (Primary Validation)

This protocol quantifies the affinity of the 6-fluoro-7-methoxyisoquinolin-1(2H)-one scaffold relative to the clinical standard, Olaparib.

Materials:

  • HEK293 cells transfected with PARP1-NanoLuc® Fusion Vector.[2]

  • Cell-permeable PARP Tracer (e.g., Promega Tracer K-5).

  • Control: Olaparib (Positive), DMSO (Negative).

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with PARP1-NanoLuc plasmid. Incubate for 24 hours.

  • Seeding: Re-seed cells into white, non-binding 96-well plates at 20,000 cells/well.

  • Tracer Addition: Add the PARP Tracer at a concentration equivalent to its determined EC50 (typically 0.5 - 1.0

    
    M).
    
  • Compound Treatment:

    • Add 6-fluoro-7-methoxyisoquinolin-1(2H)-one in a dose-response series (e.g., 100

      
      M down to 10 nM).
      
    • Include Olaparib (10

      
      M) as a positive control for full displacement.
      
  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate and measure donor (460nm) and acceptor (618nm) emission immediately.

  • Analysis: Calculate MilliBRET units (mBU). Plot dose-response to determine cellular IC50.[2]

NanoBRET_Workflow Step1 1. Express PARP1-NanoLuc Step2 2. Add Tracer (Fluorescent) Step1->Step2 Step3 3. Add Scaffold (Competitor) Step2->Step3 Step4 4. Measure BRET (Signal Loss = Binding) Step3->Step4

Figure 2: NanoBRET Workflow. Binding of the scaffold displaces the tracer, reducing the BRET signal.[3]

Protocol B: Functional Validation (In-Cell Western)

To confirm the scaffold actually inhibits PARP activity, not just binds.

  • Seed Cells: HeLa cells (5,000/well) in 96-well plates.

  • Pre-incubation: Treat with scaffold (dose-response) for 1 hour.

  • Stimulation: Add 1 mM H2O2 for 10 minutes to induce DNA damage and spike PARP activity.

  • Fixation: Fix with ice-cold methanol/acetone (1:1).

  • Staining:

    • Primary Ab: Anti-PAR (Poly-ADP-ribose) mouse mAb.

    • Secondary Ab: IRDye® 800CW Goat anti-Mouse.

    • Normalization: CellTag™ 700 Stain.

  • Imaging: Scan on LI-COR Odyssey or similar IR scanner.

Part 4: Expected Data & Interpretation

When validating a scaffold versus a drug, the data should reflect the structural differences.

Table 1: Representative Validation Data

CompoundBiochemical IC50 (Cell-free)Cellular IC50 (NanoBRET)Functional IC50 (PARylation)Interpretation
6-fluoro-7-methoxy... ~50 - 100 nM~500 nM - 1

M
~2 - 5

M
Valid Scaffold. Shows engagement but lower potency due to lack of extended interactions.
Olaparib (Control) ~5 nM~10 - 20 nM~10 nMHigh Affinity. Full drug profile.
Negative Control > 100

M
> 100

M
> 100

M
No Binding.

Critical Analysis: If your scaffold shows high biochemical potency but poor cellular IC50 (e.g., >10


M in NanoBRET), this indicates poor membrane permeability  or active efflux . This is a common issue with bare isoquinolinone scaffolds that lack solubilizing tails.

References

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular PARP1 Assay."[2] Promega Technical Manual.

  • Thorsell, A. G., et al. (2018). "Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1." SLAS Discovery, 24(2), 186-196.

  • Robles-Espinoza, C. D., et al. (2026). "Molecule Found to Drive Skin Cancer Growth and Evade Immune Detection." PR Newswire.

  • BenchChem. "Measuring PARP1 Target Engagement with a Novel Inhibitor using NanoBRET™ Technology." Application Note.

  • Reaction Biology. "NanoBRET Target Engagement Intracellular PARP1 Assay." Service Guide.

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of 6-fluoro-7-methoxyisoquinolin-1(2H)-one: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 6-fluoro-7-methoxyisoquinolin-1(2H)-one, represents a promising scaffold in medicinal chemistry and drug discovery. As with any new chemical entity, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and appropriate disposal methods is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed, experience-driven framework for managing this compound, from initial risk assessment to final waste disposal, grounded in established safety protocols for analogous chemical structures.

Hazard Assessment: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for 6-fluoro-7-methoxyisoquinolin-1(2H)-one is not yet widely available, a reliable hazard profile can be constructed by examining its constituent functional groups: a fluorinated aromatic ring, a methoxy group, and an isoquinolinone core.

  • Isoquinoline Derivatives: Compounds in the isoquinoline family can be harmful if swallowed and toxic in contact with skin.[1][2] They are also known to cause skin and serious eye irritation.[1]

  • Organofluorine Compounds: The presence of a fluorine atom necessitates careful handling, as halogenated organic compounds can be toxic upon inhalation and ingestion.[3][4] Thermal decomposition of fluorinated compounds can also release hazardous vapors such as hydrogen fluoride.

  • Methoxy Aromatic Compounds: While the methoxy group is generally less reactive, it contributes to the overall lipophilicity of the molecule, potentially increasing skin absorption.

Based on these structural alerts, it is prudent to treat 6-fluoro-7-methoxyisoquinolin-1(2H)-one as a substance with the potential for acute toxicity (oral, dermal), skin and eye irritation, and potential respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The minimum required PPE for handling 6-fluoro-7-methoxyisoquinolin-1(2H)-one includes:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Viton™ glovesProvides a barrier against skin contact. Double-gloving is recommended for extended operations.[3][5]
Eye Protection Tightly fitting safety goggles or a face shield worn over safety glassesProtects against splashes and airborne particles.[6][7][8]
Body Protection A flame-resistant lab coatProtects skin and personal clothing from contamination.[6]
Footwear Closed-toe shoesEssential for preventing injuries from spills or dropped equipment.[3][8]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridgesRecommended when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.[6][8]

All PPE should be inspected before use and removed carefully to avoid cross-contamination.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. The following steps outline a safe handling procedure for 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Preparation and Engineering Controls
  • Designated Work Area: All work with 6-fluoro-7-methoxyisoquinolin-1(2H)-one should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3][9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.

Handling the Compound
  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersal of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.[3]

  • Transfers: Use appropriate tools such as spatulas and powder funnels to transfer the solid. For liquid transfers, use a pipette or a syringe.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Verify fume hood certification prep1->prep2 prep3 Prepare designated work area prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Prepare solution handle1->handle2 handle3 Perform reaction/procedure handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3

Disposal Plan: Responsible Waste Management

Proper disposal of 6-fluoro-7-methoxyisoquinolin-1(2H)-one and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[3][4]

Waste Segregation
  • Halogenated Organic Waste: All solutions and solids containing 6-fluoro-7-methoxyisoquinolin-1(2H)-one must be collected in a designated "Halogenated Organic Waste" container.[3][4][10] These containers should be clearly labeled with the full chemical name and the words "Hazardous Waste".[10][11]

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be collected in a separate, sealed plastic bag or container for solid hazardous waste.[12]

  • Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.[13]

Disposal Procedure
  • Container Management: Waste containers should be kept closed except when adding waste.[10] Do not overfill containers.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.[10]

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[12]

Disposal_Decision_Tree start Waste Generated q1 Is the waste a liquid or solid containing the compound? start->q1 q2 Is the waste contaminated PPE (gloves, paper)? q1->q2 No ans1 Halogenated Organic Waste Container q1->ans1 Yes q3 Is the waste a sharp (needle, etc.)? q2->q3 No ans2 Solid Hazardous Waste Container q2->ans2 Yes ans3 Sharps Container q3->ans3 Yes end Arrange for EHS Pickup q3->end No ans1->end ans2->end ans3->end

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.[6]

By adhering to these guidelines, researchers can confidently and safely work with 6-fluoro-7-methoxyisoquinolin-1(2H)-one, fostering a secure environment for scientific advancement.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Bucknell University. WASTE MANAGEMENT. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Environment, Health and Safety. 7.2 Organic Solvents. [Link]

  • Lab Manager. Health and Safety Compliance for the Research Laboratory. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • NIOSH. NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. [Link]

  • University of Houston. Personal protective equipment (PPE) helps to minimize exposure to hazards that cause serious workplace injuries and illness. [Link]

  • Impactio. Understanding the Importance of OSHA Compliance for Lab Safety Materials. [Link]

  • Columbia University. Chemical Safety Guidelines. [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Environment, Health and Safety. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. [Link]

  • University of Washington. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT GUIDE. [Link]

  • Material Safety Data Sheet. Material Safety Data Sheet. [Link]

  • ChemDmart. SAFETY DATA SHEET. [Link]

  • Pharmacy Purchasing & Products. Personal Equipment for Use in Handling Hazardous Drugs. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Office Stationery. SAFETY DATA SHEET (REGULATION (EC) n° 1907/2006. [Link]

  • Louisiana State University. Standard Operating Procedure January 2023 HANDLING CHEMICALS. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-7-methoxyisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-7-methoxyisoquinolin-1(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.